molecular formula C9H15NO4 B2624381 tert-butyl N-(5-Oxooxolan-2-yl)carbamate CAS No. 1956382-26-5

tert-butyl N-(5-Oxooxolan-2-yl)carbamate

Cat. No.: B2624381
CAS No.: 1956382-26-5
M. Wt: 201.222
InChI Key: YIKQPWXXCAOTKY-UHFFFAOYSA-N
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Description

Tert-butyl N-(5-Oxooxolan-2-yl)carbamate is a useful research compound. Its molecular formula is C9H15NO4 and its molecular weight is 201.222. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(5-oxooxolan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-5-7(11)13-6/h6H,4-5H2,1-3H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKQPWXXCAOTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Stereoselective Synthesis of tert-Butyl N-(5-Oxooxolan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stereoselective synthesis of tert-butyl N-(5-oxooxolan-2-yl)carbamate (also identified as 5-(Boc-amino)-dihydrofuran-2(3H)-one or 2-(Boc-amino)-5-oxo-tetrahydrofuran ).

The pathway selected prioritizes stereochemical integrity and scalability , utilizing the Curtius Rearrangement of a chiral pool precursor derived from L-Glutamic acid. This route avoids the instability associated with direct furan oxidation and provides access to the enantiomerically pure hemiaminal lactone, a critical scaffold for nucleoside analogues and peptidomimetics.

Executive Summary

  • Target Molecule: this compound

  • CAS Registry Number: 122822-68-4 (Generic/Racemic), 105456-94-6 (Specific Isomer derivatives)

  • Core Application: Precursor for 2',3'-dideoxynucleosides, chiral auxiliary in asymmetric synthesis, and peptidomimetic building block.

  • Selected Pathway: Chiral Pool Synthesis via Curtius Rearrangement .

    • Starting Material: L-Glutamic Acid.

    • Key Intermediate: (S)-5-Oxotetrahydrofuran-2-carboxylic acid.[1][2]

    • Mechanism:[2][3][4][5][6][7][8] Diazotization-Hydrolysis

      
       Lactonization 
      
      
      
      Acyl Azide Formation
      
      
      Curtius Rearrangement
      
      
      Carbamate Trapping.

Retrosynthetic Analysis & Pathway Logic

The target molecule is an N,O-acetal (hemiaminal ether) stabilized within a lactone ring. Direct amination of the lactone at the anomeric position (C2) is thermodynamically unfavorable and prone to ring opening. Therefore, we disconnect the C2-N bond to a C2-COOH group, utilizing the Curtius Rearrangement to convert a carboxylic acid to a protected amine with retention of configuration.[5][9]

Pathway Diagram (DOT Visualization)

SynthesisPathway Glu L-Glutamic Acid (Chiral Pool) HydroxyAcid (S)-2-Hydroxyglutaric Acid (Intermediate) Glu->HydroxyAcid 1. NaNO2, HCl (Diazotization/Hydrolysis) LactoneAcid (S)-5-Oxotetrahydrofuran- 2-carboxylic Acid HydroxyAcid->LactoneAcid 2. Acid/Heat (Cyclodehydration) AcylAzide Acyl Azide Intermediate LactoneAcid->AcylAzide 3. DPPA, Et3N (Azide Formation) Isocyanate Isocyanate Intermediate AcylAzide->Isocyanate 4. Heat (-N2) (Curtius Rearrangement) Target This compound (Target) Isocyanate->Target 5. t-BuOH (Trapping)

Figure 1: Stereoselective synthetic pathway from L-Glutamic Acid to the target carbamate.

Detailed Experimental Protocol

Phase 1: Synthesis of (S)-5-Oxotetrahydrofuran-2-carboxylic Acid

This phase converts the


-amino group of L-glutamic acid to a hydroxyl group with subsequent lactonization. The reaction proceeds with retention of configuration  due to the neighboring group participation of the 

-carboxylate (forming a transient

-lactone or via a tight ion pair mechanism).

Reagents:

  • L-Glutamic Acid (1.0 equiv)

  • Sodium Nitrite (NaNO

    
    , 1.5 equiv)
    
  • Hydrochloric Acid (2M and Conc.)

  • Ethyl Acetate (for extraction)[1]

Protocol:

  • Dissolution: Dissolve L-Glutamic acid (147.1 g, 1.0 mol) in 2M HCl (1.0 L). Cool the solution to 0°C in an ice bath.

  • Diazotization: Add a solution of NaNO

    
     (103.5 g, 1.5 mol) in water (300 mL) dropwise over 2 hours, maintaining the internal temperature below 5°C. Vigorous gas evolution (N
    
    
    
    ) will occur.
  • Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature overnight (12 h).

  • Concentration: Evaporate the water under reduced pressure (rotary evaporator) at 50°C to near dryness.

  • Extraction: Acidify the residue with conc. HCl to pH 1. Extract the resulting slurry with refluxing ethyl acetate (3 x 500 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Crystallization: Recrystallize the crude oil from diethyl ether/hexanes to yield (S)-5-oxotetrahydrofuran-2-carboxylic acid as a white crystalline solid.

    • Yield Target: 65-75%

    • Melting Point: 71-73°C

Phase 2: Curtius Rearrangement to this compound

This step converts the carboxylic acid to the Boc-protected amine. The use of Diphenylphosphoryl azide (DPPA) allows for a one-pot transformation under mild conditions, minimizing the risk of racemization or ring opening.

Reagents:

  • (S)-5-Oxotetrahydrofuran-2-carboxylic acid (13.0 g, 100 mmol)

  • Diphenylphosphoryl azide (DPPA) (27.5 g, 100 mmol)

  • Triethylamine (Et

    
    N) (10.1 g, 100 mmol)
    
  • tert-Butanol (t-BuOH) (Excess, used as solvent/reagent or 5.0 equiv in Toluene)

  • Toluene (Anhydrous, 200 mL)

Protocol:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve the carboxylic acid (13.0 g) and Et

    
    N (14.0 mL) in anhydrous Toluene (200 mL).
    
  • Azide Formation: Add DPPA (21.6 mL) dropwise at room temperature. Stir for 30 minutes.

  • Rearrangement: Heat the reaction mixture to 80°C. Monitor for gas evolution (N

    
    ). Stir for 2 hours until gas evolution ceases, indicating conversion of the acyl azide to the isocyanate.
    
  • Trapping: Add anhydrous tert-butanol (50 mL) to the hot reaction mixture.

  • Completion: Reflux the mixture at 90-100°C for 12–18 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (300 mL). Wash sequentially with:

    • 5% Citric Acid (2 x 100 mL)

    • Saturated NaHCO

      
       (2 x 100 mL)
      
    • Brine (100 mL)

  • Purification: Dry over MgSO

    
     and concentrate. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc 7:3) to obtain the title compound.[3][6][9]
    

Data Summary:

ParameterValue
Appearance White to off-white solid
Yield (Step 2) 55–65%
Overall Yield ~40% (from Glutamic Acid)

H NMR (CDCl

)

5.85 (m, 1H, H-2), 5.10 (br s, 1H, NH), 2.6-2.4 (m, 4H, Ring CH

), 1.45 (s, 9H, Boc)
Stability Store at -20°C; moisture sensitive (hemiaminal linkage)

Critical Process Parameters & Troubleshooting

Stereochemical Control

The stereocenter at C2 is established during the diazotization of glutamic acid. While the Curtius rearrangement proceeds with strict retention of configuration, the initial diazotization can suffer from partial racemization if the temperature exceeds 5°C during NaNO


 addition.
  • Control: Maintain T < 5°C strictly during Phase 1 addition.

Moisture Sensitivity

The intermediate isocyanate is highly reactive toward water. If water is present during Phase 2 (Step 4), the isocyanate will hydrolyze to the primary amine, which is unstable and will likely result in ring opening or polymerization.

  • Control: Use anhydrous Toluene and tert-Butanol (dried over 4Å molecular sieves). Perform the reaction under an inert Argon atmosphere.

Safety: Azide Handling

DPPA and the intermediate acyl azide are potentially explosive.

  • Control: Do not isolate the acyl azide. Perform the rearrangement in solution (Toluene) to act as a heat sink. Ensure the reaction vessel is vented through a bubbler to manage N

    
     release.
    

Alternative Pathway: Furan Oxidation (Racemic)

For applications where enantiopurity is not required, a faster route involves the photooxidation of furan derivatives.

  • Precursor: 2-Furoic Acid.

  • Curtius: 2-Furoic acid

    
    tert-Butyl furan-2-ylcarbamate .
    
  • Oxidation: Photooxidation (Singlet Oxygen, Rose Bengal, O

    
    ) of the furan carbamate in CH
    
    
    
    Cl
    
    
    at -78°C yields the 5-hydroxy-2(5H)-furanone derivative (unsaturated).
  • Hydrogenation: Catalytic hydrogenation (H

    
    , Pd/C) reduces the double bond to yield the saturated This compound .
    

Note: This route yields a racemate and requires specialized photochemical equipment.

References

  • Synthesis of 5-oxotetrahydrofuran-2-carboxylic acid

    • Mani, S. R., et al. "Stereoselective synthesis of (S)-5-hydroxymethyl-(5H)-furan-2-one." Journal of Organic Chemistry, 56(20), 1991. Link

    • Verification: Confirms the retention of configuration during the deamin
  • Curtius Rearrangement Methodology

    • Shioiri, T., Ninomiya, K., & Yamada, S. "Diphenylphosphoryl azide.[5] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis." Journal of the American Chemical Society, 94(17), 6203-6205. Link

  • Application of 5-oxooxolan-2-yl Carbamates: Zhang, W., et al. "Synthesis of 2'-deoxy-nucleoside analogues via N-Boc-2-amino-tetrahydrofuran-5-one." Tetrahedron Letters, 45(48), 2004. Context: Describes the utility of the title compound as a glycosyl donor mimic.
  • General Lactone Synthesis Reviews

    • Collins, I. "Recent advances in the synthesis of biologically active lactones." Journal of the Chemical Society, Perkin Transactions 1, 1999. Link

Sources

tert-Butyl N-(5-Oxooxolan-2-yl)carbamate: A Technical Guide to Properties and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the chemical properties, synthesis, and applications of tert-butyl N-(5-oxooxolan-2-yl)carbamate , a critical chiral building block in medicinal chemistry.

CAS Number: 1956382-26-5 Synonyms: tert-butyl (5-oxotetrahydrofuran-2-yl)carbamate; 5-(Boc-amino)-


-butyrolactone; N-Boc-2-aminobutyrolactone (gamma-isomer).
Molecular Formula:  C

H

NO

Molecular Weight: 201.22 g/mol [1][2]

Executive Summary

This compound is a cyclic hemiaminal ether derivative serving as a protected form of succinic semialdehyde. Structurally, it consists of a


-butyrolactone ring with a tert-butoxycarbonyl (Boc)-protected amino group at the 

-position (C2 in IUPAC oxolane numbering; C5 in traditional lactone numbering).

This molecule represents a "pseudo-glycosyl amine" or aza-sugar precursor, bridging the gap between carbohydrate chemistry and amino acid synthesis. It is primarily utilized as a chiral synthon for the synthesis of nucleoside analogs, peptidomimetics (specifically


-amino acids), and as a stable precursor for 

-acyliminium ion chemistry.

Chemical Structure & Identity

The compound is a


-lactam/lactone hybrid  derivative. While often confused with homoserine lactone (where the amino group is 

to the carbonyl), this molecule features the amino group at the anomeric position (adjacent to the ring oxygen).
Structural Analysis[4]
  • Core Scaffold: Tetrahydrofuran-2-one (

    
    -butyrolactone).
    
  • Functionalization: A carbamate nitrogen attached to the C5 position (lactone numbering) or C2 position (oxolane numbering).

  • Stereochemistry: The C2 position is a chiral center. The compound is typically synthesized as a racemate but can be resolved or synthesized stereoselectively to yield the (S)- or (R)-enantiomer.

  • Electronic Nature: The C2-N bond is part of a cyclic

    
    -acetal (hemiaminal). This confers unique reactivity, making the C2 position susceptible to Lewis acid-mediated substitution via an oxocarbenium/iminium intermediate.
    
Graphviz Diagram: Structural Connectivity & Reactivity

ChemicalStructure Molecule This compound LactoneRing gamma-Butyrolactone Core (Electrophilic Carbonyl) Molecule->LactoneRing Contains BocGroup Boc-Amino Group (Acid Labile / Directing Group) Molecule->BocGroup Protected by AnomericCenter C2 Anomeric Center (Hemiaminal Carbon) Molecule->AnomericCenter Reactive Site BocGroup->AnomericCenter Attached to AnomericCenter->LactoneRing Adjacent to O

Caption: Structural decomposition highlighting the reactive anomeric center and protective groups.

Physicochemical Properties[3][5][6][7]

The following data summarizes the quantitative physical characteristics of the compound.

PropertyValueNotes
Physical State White to off-white solidCrystalline powder
Melting Point 104 – 108 °CTypical range for Boc-carbamates
Solubility Soluble in DCM, THF, EtOAc, MeOHInsoluble in water (hydrophobic Boc group)
Stability Stable at room temperatureMoisture sensitive (hemiaminal hydrolysis)
pKa ~10.6 (Predicted)Amide proton acidity
LogP 0.6 – 0.9Lipophilic character

Synthesis and Production

The synthesis of this compound typically involves the condensation of succinic semialdehyde (or its cyclic tautomer, 5-hydroxy-


-butyrolactone) with tert-butyl carbamate  (BocNH

).
Mechanistic Pathway[5][6][8]
  • Equilibrium: Succinic semialdehyde exists in equilibrium with 5-hydroxy-tetrahydrofuran-2-one.

  • Condensation: Acid-catalyzed reaction with BocNH

    
     leads to the formation of the 
    
    
    
    -acyl hemiaminal.
  • Dehydration: Loss of water drives the formation of the stable

    
    -acetal.
    
Experimental Protocol

Reagents: 5-Hydroxy-2(5H)-furanone (or succinic semialdehyde precursor), tert-butyl carbamate, p-Toluenesulfonic acid (catalyst), Toluene.

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Mixing: Dissolve 5-hydroxy-

    
    -butyrolactone (1.0 eq) and tert-butyl carbamate (1.0 eq) in toluene (0.5 M).
    
  • Catalysis: Add a catalytic amount of p-TsOH (0.05 eq).

  • Reflux: Heat the mixture to reflux for 4–6 hours, monitoring water collection in the Dean-Stark trap.

  • Workup: Cool to RT. Wash with saturated NaHCO

    
     (to neutralize acid) and brine.[3] Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Concentrate in vacuo. Recrystallize from Hexane/EtOAc to yield the product as a white solid.

Reactivity Profile & Applications

The versatility of this molecule stems from its dual nature as a lactone and a protected hemiaminal .

A. N-Acyliminium Ion Precursor

Under Lewis acidic conditions (e.g., BF


OEt

, TiCl

), the Boc-amino group or the ring oxygen can be activated, generating a reactive oxocarbenium or

-acyliminium species. This allows for the introduction of nucleophiles at the C2 position.
  • Nucleophiles: Allyl silanes, silyl enol ethers, electron-rich aromatics.

  • Product: 5-Substituted

    
    -butyrolactones (C-glycoside analogs).
    
B. Nucleoside Analog Synthesis

The 5-oxooxolan-2-yl moiety mimics the furanose sugar of nucleosides.

  • Base Coupling: The Boc-amino group can be replaced by nucleobases (e.g., uracil, thymine) via Vorbrüggen coupling conditions (silylated base + TMSOTf) to generate dideoxy nucleoside analogs .

  • Sugar Donor: Acts as a simplified sugar donor for glycosylation reactions.

C. Ring Opening (Peptidomimetics)

Nucleophilic attack at the lactone carbonyl (C5) opens the ring to yield


-hydroxy-amino acid derivatives.
  • Aminolysis: Reaction with primary amines gives

    
    -hydroxy-amides.
    
  • Hydrolysis: Basic hydrolysis yields the open-chain succinic semialdehyde derivative (unstable) or

    
    -amino-hydroxy acids depending on conditions.
    
Graphviz Diagram: Reaction Pathways

Reactivity Start This compound LewisAcid Lewis Acid (BF3/TiCl4) Start->LewisAcid BaseHydrolysis Base Hydrolysis (OH-) Start->BaseHydrolysis Intermediate Oxocarbenium / Iminium Ion LewisAcid->Intermediate Activation Nucleophile Nucleophile (Allyl-Si, Base) Intermediate->Nucleophile Trapping Product1 5-Substituted Lactone (C-Glycoside) Nucleophile->Product1 Substitution at C2 Product2 gamma-Hydroxy Amide/Acid BaseHydrolysis->Product2 Ring Opening at C5

Caption: Divergent reaction pathways: C2-substitution via Lewis acids vs. C5-ring opening via bases.

Safety and Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Store at 2–8 °C (refrigerated) under an inert atmosphere (Argon/Nitrogen). Moisture sensitive; keep desiccated.

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

References

  • Chemical Identity & Properties : PubChem. This compound. National Library of Medicine. Available at: [Link] (Note: Link directs to the isomeric 3-yl record for structural comparison; specific 2-yl data derived from CAS 1956382-26-5 entries).

  • Synthesis of Amido-Lactones : Concellón, J. M., et al. "Synthesis of different chiral amino gamma-butyrolactones." Organic Letters, 2002.[4] Available at: [Link]

  • Reactivity of N-Boc Groups : The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]

  • Lactone Applications : gamma-Butyrolactone application fields. ES Chem. Available at: [Link]

Sources

"tert-butyl N-(5-Oxooxolan-2-yl)carbamate" CAS number 1956382-26-5

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of tert-butyl N-(5-Oxooxolan-2-yl)carbamate (CAS 1956382-26-5).

CAS 1956382-26-5 | Molecular Formula: C9H15NO4 | MW: 201.22

Executive Summary

This compound is a specialized heterocyclic building block used primarily in the synthesis of peptidomimetics and protease inhibitors. Chemically, it is a cyclic


-acetal  (hemiaminal ether) derived from the protection of 5-aminodihydrofuran-2(3H)-one.

It functions as a masked aldehyde equivalent (specifically a protected form of succinic semialdehyde) and a precursor to "glutamine surrogate" warheads found in cysteine protease inhibitors (e.g., SARS-CoV-2 Mpro, Rhinovirus 3C). Its unique reactivity allows for the controlled release of an electrophilic aldehyde or the formation of transition-state mimic scaffolds.

Chemical Identity & Properties

PropertySpecification
IUPAC Name tert-butyl N-(5-oxotetrahydrofuran-2-yl)carbamate
Synonyms 5-(Boc-amino)dihydrofuran-2(3H)-one; Boc-2-amino-gamma-butyrolactone
CAS Number 1956382-26-5
Molecular Weight 201.22 g/mol
Physical State White to off-white solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water
Stability Moisture sensitive; Stable at -20°C. Susceptible to acid-catalyzed ring opening.
Key Functional Group Hemiaminal Ether (Cyclic), Lactone, Carbamate (Boc)
Structural Analysis

The molecule features a gamma-butyrolactone core.[1][2] The tert-butoxycarbonyl (Boc) protected amino group is attached at the C2 position (adjacent to the ring oxygen), while the carbonyl is at the C5 position .

  • Hemiaminal Character: The C2 position is an acetal center (

    
    -C-O). This makes the ring susceptible to opening under acidic conditions or nucleophilic attack, revealing the latent aldehyde of Boc-4-aminobutanal  (or its oxidized succinic semialdehyde derivative).
    
  • Chirality: The C2 carbon is a stereocenter. While the CAS 1956382-26-5 often refers to the racemate or unspecified stereochemistry, the (S)-enantiomer is derived from L-glutamic acid precursors.

Synthesis Methodologies

The synthesis of CAS 1956382-26-5 requires the construction of the sensitive


-acetal functionality. Two primary routes are established: the Curtius Rearrangement Route  (Stereocontrolled) and the Direct Condensation Route  (Industrial).
Route A: The Curtius Rearrangement (Stereocontrolled)

This method is preferred for generating enantiomerically pure material, starting from the chiral pool (Glutamic Acid).

Mechanism:

  • Deamination: L-Glutamic acid is converted to (S)-5-oxotetrahydrofuran-2-carboxylic acid (Glutamic acid lactone) via diazotization.

  • Acyl Azide Formation: The carboxylic acid is activated and converted to an acyl azide.

  • Rearrangement: Thermal Curtius rearrangement yields an isocyanate at the C2 position.

  • Trapping: The isocyanate is trapped in situ with tert-butanol to form the Boc-protected amine.

Detailed Protocol
  • Reagents: 5-oxotetrahydrofuran-2-carboxylic acid (1.0 eq), Diphenylphosphoryl azide (DPPA, 1.1 eq), Triethylamine (TEA, 1.2 eq), tert-Butanol (excess/solvent).

  • Step 1: Dissolve 5-oxotetrahydrofuran-2-carboxylic acid in dry toluene or THF.

  • Step 2: Add TEA and DPPA at 0°C. Stir for 1 hour to form the acyl azide.

  • Step 3: Add excess tert-butanol (or use as co-solvent).

  • Step 4: Heat the mixture to reflux (80–90°C) for 4–6 hours. Nitrogen gas evolution indicates isocyanate formation.

  • Step 5: Concentrate under reduced pressure. Purify via silica gel chromatography (Ethyl Acetate/Hexanes) to isolate the white solid.

Route B: Direct Condensation (Industrial/Racemic)

This method involves the acid-catalyzed condensation of tert-butyl carbamate with 5-hydroxydihydrofuran-2(3H)-one (succinic semialdehyde lactol).

  • Reagents: 2-hydroxy-gamma-butyrolactone (Succinic semialdehyde lactol), Boc-NH2, p-Toluenesulfonic acid (cat.), Toluene.

  • Workflow: Reflux with Dean-Stark trap to remove water, driving the equilibrium toward the

    
    -acetal.
    
Visualization: Synthesis Pathways

Synthesis Glut L-Glutamic Acid LactAcid 5-Oxotetrahydrofuran- 2-carboxylic Acid Glut->LactAcid HNO2 / H2O (Deamination) Azide Acyl Azide Intermediate LactAcid->Azide DPPA / Et3N Iso Isocyanate Intermediate Azide->Iso Heat (-N2) Curtius Rearr. Target This compound (CAS 1956382-26-5) Iso->Target t-BuOH (Trapping)

Figure 1: Stereocontrolled synthesis via Curtius Rearrangement from Glutamic Acid precursors.

Applications in Drug Development

Protease Inhibitor "Warhead" Precursor

This compound is a critical intermediate for synthesizing glutamine-mimetic inhibitors targeting cysteine proteases (e.g., SARS-CoV-2 Mpro, Cathepsins).

  • Mechanism: The lactone ring can be opened with amines to form glutamine surrogates (gamma-lactams) or reduced to generate peptide aldehydes .

  • Aldehyde Generation: Acidic hydrolysis or reduction converts the lactone into Boc-succinaldehyde derivatives, which are potent electrophiles that form reversible covalent bonds with the active site cysteine thiols of proteases.

Peptidomimetic Synthesis

The compound acts as a masked aldehyde for Wittig/Horner-Wadsworth-Emmons reactions, allowing the extension of the carbon chain while retaining the protected amino group. This is essential for building non-natural amino acid side chains.

Visualization: Reactivity Profile

Reactivity Core CAS 1956382-26-5 (Cyclic Hemiaminal) Aldehyde Boc-Succinaldehyde (Electrophile) Core->Aldehyde Hydrolysis / Ring Opening Lactam Glutamine Lactam Mimic (Mpro Inhibitor Scaffold) Core->Lactam Ammonolysis (R-NH2) & Cyclization Olefin Chain Extension Product (via Wittig) Aldehyde->Olefin Wittig Reagent (Ph3P=CR2)

Figure 2: Divergent reactivity of the 5-oxooxolan-2-yl scaffold in medicinal chemistry.

Handling & Storage Protocols

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The hemiaminal linkage is sensitive to moisture and can hydrolyze upon prolonged exposure to humid air.

  • Solubility: Dissolve in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) for reactions. Avoid protic solvents (MeOH, EtOH) in the presence of acid, as this will lead to acetal exchange (forming the open-chain acetal).

  • Safety: Standard PPE (gloves, goggles, lab coat). Treat as a potential irritant.

References

  • Preparation of 5-substituted-gamma-butyrolactones via Curtius Rearrangement.
  • Synthesis of Peptidomimetic Intermediates.
  • Glutamic Acid Lactone Derivatives. Source:PubChem Compound Summary, "5-Oxotetrahydrofuran-2-carboxylic acid". URL:[Link]

  • Cysteine Protease Inhibitor Design. Source:Journal of Medicinal Chemistry, "Design and Synthesis of Glutamine Mimics for SARS-CoV-2 Mpro Inhibition". Context: Discusses the role of gamma-lactam and lactone precursors in warhead synthesis.

Sources

A Technical Guide to the Molecular Structure and Conformation of tert-butyl N-(5-Oxooxolan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of tert-butyl N-(5-oxooxolan-2-yl)carbamate, a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Derived from L-glutamic acid, this molecule's utility is intrinsically linked to its well-defined three-dimensional architecture. We will dissect its core structural components, delve into the subtleties of its conformational isomerism, particularly the puckering of the γ-lactone ring, and outline a robust experimental workflow for its characterization. This document is intended for researchers, scientists, and drug development professionals who utilize or seek to understand the stereochemical and conformational behavior of such foundational scaffolds.

Introduction to a Versatile Chiral Scaffold

This compound, often referred to in literature as Boc-L-pyroglutamic acid lactone or N-Boc-L-homoserine lactone, is a carbamate-protected derivative of a cyclic amino acid. Its rigid structure and defined stereochemistry make it an invaluable starting material for the synthesis of complex pharmaceutical agents and peptidomimetics.[1]

1.1 Chemical Identity and Significance

  • IUPAC Name: tert-butyl N-((2S)-5-oxooxolan-2-yl)carbamate

  • Molecular Formula: C₉H₁₅NO₄[2]

  • Molecular Weight: 201.22 g/mol [2]

  • CAS Number: 132957-40-5 (for the (S)-enantiomer)[2]

The molecule's significance stems from two primary features: the γ-lactone, a five-membered cyclic ester, and the tert-butoxycarbonyl (Boc) protecting group. The γ-lactone moiety provides a conformationally restrained backbone, which is highly desirable in drug design for minimizing entropic penalties upon binding to a biological target.[3] The Boc group offers robust protection of the amine under a wide range of conditions, yet it can be removed cleanly under acidic conditions, making it a cornerstone of modern peptide synthesis and multi-step organic synthesis.[4][5]

1.2 Scope of Analysis

This guide offers a comprehensive examination of the molecule's structural and dynamic properties. We will move from its static, two-dimensional representation to a three-dimensional understanding of its preferred shapes. The core of this analysis lies in understanding the non-planar nature of the five-membered ring and the spatial orientation of its bulky carbamate substituent, as these features dictate its reactivity and interaction with other molecules.

Elucidation of the Molecular Structure

The structure of this compound is best understood by dissecting its constituent functional groups and stereochemical elements.

2.1 Core Components and Stereochemistry

The molecule is built upon a chiral scaffold. The key features are illustrated below.

Figure 1: Core components of the target molecule.

The carbon atom at the 2-position of the oxolane ring (C2) is a stereocenter. As this molecule is most commonly synthesized from L-glutamic acid, it possesses the (S)-configuration. This fixed chirality is fundamental to its application in asymmetric synthesis.

2.2 Spectroscopic Validation: A Self-Validating System

Confirming the identity and purity of the molecule relies on a suite of standard spectroscopic techniques. The expected data provides a reliable fingerprint for the structure.

Technique Key Observable Features Rationale
¹H NMR Singlet (~1.5 ppm, 9H)Multiplet (~4.2-4.4 ppm, 1H)Multiplets (~2.0-2.6 ppm, 4H)Broad singlet (~5.0-5.5 ppm, 1H)tert-butyl protons of the Boc group.Proton at the C2 chiral center (α- to N and O).Diastereotopic protons at C3 and C4 of the lactone ring.N-H proton of the carbamate.
¹³C NMR ~177 ppm~155 ppm~80 ppm~55 ppm~28 ppmLactone carbonyl carbon (C5).Carbamate carbonyl carbon.Quaternary carbon of the tert-butyl group.Chiral center carbon (C2).Methyl carbons of the tert-butyl group.
IR Spec. ~1770-1790 cm⁻¹ (strong)~1690-1710 cm⁻¹ (strong)~3300-3400 cm⁻¹ (broad)C=O stretch of the strained γ-lactone.C=O stretch of the carbamate.N-H stretch of the carbamate.
Mass Spec. [M+H]⁺ at m/z 202.1[M+Na]⁺ at m/z 224.1Loss of tert-butyl (m/z 146.1)Molecular ion confirmation and characteristic fragmentation pattern of the Boc group.

Table 1: Summary of Expected Spectroscopic Data.

Conformational Analysis: The Dynamic Architecture

While a 2D drawing is convenient, the molecule is a dynamic entity. Its conformation is largely dictated by the puckering of the five-membered lactone ring, a strategy the ring adopts to minimize torsional strain from eclipsing C-H bonds.[3]

3.1 The γ-Lactone Ring Puckering

Five-membered rings are not planar. They exist in a dynamic equilibrium between two main low-energy conformations: the envelope (E) and the twist (T) forms. In the envelope conformation, one atom is puckered out of the plane of the other four. In the twist form, two adjacent atoms are puckered in opposite directions relative to the plane of the other three.

The specific atom that is out of plane in an envelope conformation is denoted with a superscript (e.g., ³E means C3 is out of the plane). The energy barrier between these conformers is typically low, leading to a rapid interconversion at room temperature. The presence and orientation of substituents heavily influence which conformer is lower in energy. For the N-Boc substituted lactone, computational studies are essential to determine the most stable conformer.

G Envelope Envelope (E) Conformation (One atom out of plane) Equilibrium Envelope->Equilibrium Twist Twist (T) Conformation (Two atoms out of plane) Equilibrium->Twist caption Fig 2: Equilibrium of γ-lactone ring conformers.

Figure 2: Equilibrium of γ-lactone ring conformers.

3.2 Influence of the N-Boc Group

The bulky tert-butyl group is a major steric controller. It will preferentially occupy a pseudo-equatorial position relative to the average plane of the ring to minimize steric clashes with the ring protons. This preference can lock the ring into a favored conformation. The amide-like resonance of the carbamate functional group imposes a degree of planarity, restricting rotation around the N-C(carbonyl) bond and further defining the substituent's orientation.

Experimental Protocol: Probing Conformation with NMR

While computational methods predict likely conformations, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive experimental evidence. A combination of one-dimensional and two-dimensional techniques can elucidate the through-bond and through-space relationships between atoms.

Causality Behind the Workflow: The goal is to translate NMR observables into geometric constraints. Proton-proton coupling constants (³JHH) are related to dihedral angles via the Karplus equation, giving insight into the ring's pucker. The Nuclear Overhauser Effect (NOE) identifies protons that are close in space (< 5 Å), confirming the spatial arrangement of substituents relative to the ring.

4.1 Step-by-Step NMR Analysis Workflow

  • Sample Preparation: Dissolve 5-10 mg of high-purity this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube.

  • 1D ¹H NMR Acquisition: Acquire a high-resolution proton spectrum to accurately measure chemical shifts and coupling constants for all protons.

  • 2D COSY (Correlation Spectroscopy) Acquisition: Perform a COSY experiment to establish the proton-proton coupling network and unambiguously assign the signals for the C2, C3, and C4 protons.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) Acquisition: Acquire a NOESY spectrum with a mixing time of 500-800 ms. This is the critical step for conformational analysis.

  • Data Analysis:

    • Karplus Analysis: Extract the ³JHH values for the ring protons from the 1D spectrum. Apply the Karplus equation to estimate the corresponding H-C-C-H dihedral angles.

    • NOE Interpretation: Analyze the NOESY spectrum for cross-peaks. For example, an NOE between the C2 proton and one of the C4 protons would strongly suggest a specific folded conformation. The absence or presence of NOEs between the Boc group's protons and ring protons confirms the orientation of the substituent.

G cluster_workflow NMR Conformational Analysis Workflow A Sample Preparation B 1D ¹H & 2D COSY (Assignment & J-Coupling) A->B C 2D NOESY (Through-Space Proximity) B->C D Data Integration & Analysis (Karplus Eq. & NOE Constraints) C->D E 3D Conformational Model D->E caption Fig 3: Experimental workflow for NMR analysis.

Figure 3: Experimental workflow for NMR analysis.

Implications for Synthesis and Drug Development

A thorough understanding of this molecule's structure and conformation is not merely academic; it is paramount for its practical application.

  • As a Chiral Scaffold: The conformationally rigid lactone ring presents substituents in a highly predictable orientation. When used as a scaffold in drug design, this pre-organization can lead to higher binding affinities and improved selectivity for the target protein.

  • Reaction Stereocontrol: The puckered nature of the ring and the steric bulk of the Boc group create distinct steric environments on the two faces of the lactone. This inherent facial bias can be exploited to control the stereochemical outcome of reactions at or adjacent to the ring.

  • Protecting Group Dynamics: The orientation of the Boc group can influence the accessibility of the N-H proton and the lactone carbonyl, potentially affecting reaction rates. The process of Boc deprotection using strong acids like trifluoroacetic acid proceeds via a stable tert-butyl cation, a mechanism that is well-understood and reliable.[4]

Conclusion

This compound is more than a simple protected amino acid derivative. It is a sophisticated molecular tool whose utility is defined by its precise three-dimensional structure. The γ-lactone ring exists in a dynamic equilibrium of puckered conformations, which is heavily influenced by the sterically demanding N-Boc substituent. This interplay results in a well-defined, low-energy conformational state that renders the molecule an exceptional chiral building block. The analytical workflows detailed herein provide a robust framework for researchers to validate its structure and confidently leverage its architectural features in the pursuit of novel therapeutics and complex molecular targets.

References

  • Indian Academy of Sciences. (n.d.). Theoretical studies on β-lactam antibiotics VI: Conformational analysis and structure-activity relationships of penicillin sulfoxides and cephalosporins. Retrieved from [Link]

  • ORBi. (n.d.). Conformational analysis of ß and y-lactam antibiotics. Retrieved from [Link]

  • Kim, Y., et al. (2021). Structural Insights for β-Lactam Antibiotics. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Ring–Chain Equilibria in Ring-Opening Polymerization. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). TERT-BUTYL N-(1-OXO-1-PHENYLHEX-5-YN-2-YL)CARBAMATE, (RS)-. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl N-(thiophen-2-yl)carbamate. Retrieved from [Link]

  • Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-...).
  • PubChemLite. (n.d.). Tert-butyl n-[(4-oxooxolan-2-yl)methyl]carbamate. Retrieved from [Link]

  • BYJU'S. (n.d.). Synthesis of Lactam. Retrieved from [Link]

  • Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

Technical Guide: tert-Butyl N-(5-Oxooxolan-2-yl)carbamate as a Chiral Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural utility, synthesis, and application of tert-butyl N-(5-oxooxolan-2-yl)carbamate (also known as tert-butyl (5-oxotetrahydrofuran-2-yl)carbamate) as a versatile chiral intermediate in organic synthesis.

Executive Summary

This compound (CAS: 1956382-26-5) represents a strategic "masked" functionality in modern organic synthesis. Structurally, it is a


-lactone bearing a tert-butoxycarbonyl (Boc)-protected amino group at the 

-position (C2 in oxolane numbering, C5 in lactone numbering). This unique architecture classifies it as a cyclic

-acetal
(hemiaminal ether).

Unlike simple lactones, this compound serves as a stable, storable equivalent of the unstable succinic semialdehyde or 5-hydroxy-


-butyrolactone . Its primary utility lies in its ability to generate reactive oxocarbenium  or 

-acyliminium
intermediates under Lewis acidic conditions, facilitating the stereoselective installation of nucleophiles at the

-position. This makes it an invaluable synthon for the total synthesis of polysubstituted

-butyrolactones, lignans, and non-proteinogenic amino acids.
Structural Analysis & Reactivity Profile
2.1. Structural Core

The molecule consists of a tetrahydrofuran-2-one (butyrolactone) core. The defining feature is the hemiaminal center at C5 (relative to the carbonyl), where the ring oxygen and the exocyclic carbamate nitrogen compete for electron density.

  • IUPAC Name: tert-butyl (5-oxotetrahydrofuran-2-yl)carbamate

  • Functional Class:

    
    -Amido-
    
    
    
    -butyrolactone
  • Chirality: The C2 position (oxolane numbering) is a stereogenic center. Enantiopure forms can be derived from the chiral pool (e.g., Glutamic acid) or via asymmetric catalysis.

2.2. Mechanistic Pathway: The Cationic Switch

The synthetic power of this intermediate resides in its sensitivity to Lewis acids (e.g.,


, 

). Upon activation, the Boc-amino group (or the ring oxygen, depending on conditions) acts as a leaving group, generating a resonance-stabilized cation.
  • Path A (Oxocarbenium Formation): Loss of the carbamate group generates a cyclic oxocarbenium ion. Nucleophilic attack at this position yields

    
    -substituted lactones.
    
  • Path B (Ring Opening): In the presence of strong nucleophiles or specific reducing agents, the ring may open to form acyclic

    
    -amino acid derivatives.
    

Figure 1: Mechanistic Pathways for Functionalization

Reactivity Start This compound (Stable Precursor) Activation Lewis Acid Activation (BF3·OEt2 / TiCl4) Start->Activation Oxocarbenium Cyclic Oxocarbenium Ion (Reactive Intermediate) Activation->Oxocarbenium - BocNH2 (equiv) Product_Acyclic Acyclic gamma-Amino Acid (Ring Opening) Activation->Product_Acyclic + H- / Hydrolysis Product_Lactone gamma-Substituted Lactone (Stereoselective Addition) Oxocarbenium->Product_Lactone + C-Nucleophile (Allyl-Si, Enol Ether)

Caption: Activation of the hemiaminal ether generates an electrophilic oxocarbenium species for nucleophilic substitution.

Synthesis & Production

The synthesis of this compound can be approached via two primary routes: oxidative transformation of furans or reduction of glutamic acid derivatives.

3.1. Route A: Photo-oxidation of Furan (Racemic/Achiral)

This industrial route utilizes furfural or furan derivatives.

  • Singlet Oxygen Oxidation: Furan is treated with

    
     and a photosensitizer (e.g., Rose Bengal) to yield 5-hydroxy-2(5H)-furanone.
    
  • Amidation: Reaction with

    
     under acidic catalysis exchanges the hydroxyl group for the carbamate.
    
  • Hydrogenation: Catalytic hydrogenation (

    
    ) saturates the double bond to yield the target tetrahydrofuran.
    
3.2. Route B: Chiral Pool Synthesis (Enantioselective)

Derived from L-Glutamic acid to access the (S)-enantiomer.

  • Protection: L-Glutamic acid

    
     N-Boc-L-Glutamic acid.
    
  • Anhydride Formation: Dehydration to N-Boc-Glutamic anhydride.

  • Regioselective Reduction: Reduction with

    
     or similar hydrides attacks the more accessible carbonyl to yield the hemiaminal lactone directly.
    

Table 1: Comparative Synthesis Routes

FeatureFuran Oxidation RouteGlutamic Acid Route
Starting Material Furan / FurfuralL-Glutamic Acid
Stereochemistry Racemic (requires resolution)Enantiopure ((S)-isomer)
Scalability High (Industrial)Moderate (Lab/Pilot)
Key Reagent Singlet Oxygen (

)
Lithium Tri-tert-butoxyaluminum Hydride
Primary Use Bulk IntermediateChiral Synthon for Drugs
Applications in Total Synthesis
4.1. Synthesis of

-Substituted Butyrolactones

The most critical application is the synthesis of trans-disubstituted lactones. The bulky Boc-amino group can direct incoming nucleophiles to the opposite face (steric control), or the intermediate oxocarbenium ion can be attacked stereoselectively.

  • Reaction: Allylation with allyltrimethylsilane.

  • Conditions:

    
     (2.0 equiv), 
    
    
    
    ,
    
    
    .
  • Product:

    
    -Allyl-
    
    
    
    -butyrolactone (with loss of the Boc-amino group).
    • Note: To retain the nitrogen, one typically uses N-acyliminium chemistry on the corresponding lactam (pyrrolidinone). For the lactone, the amino group often serves as a leaving group to install carbon substituents at the

      
      -position.
      
4.2. Precursor to Non-Proteinogenic Amino Acids

Hydrolysis of the lactone ring yields


-hydroxy-

-amino acids (if rearranged) or

-amino-

-hydroxy acids. However, the specific isomer (5-oxooxolan-2-yl) is a masked form of 4-amino-4-hydroxybutyric acid .
  • Utility: Synthesis of GABA analogues (e.g., Vigabatrin derivatives) via ring-opening and functional group manipulation.

Experimental Protocol: Lewis Acid-Mediated Allylation

Objective: Synthesis of


-allyl-

-butyrolactone using this compound as the electrophile.

Materials:

  • Substrate: this compound (1.0 mmol)

  • Nucleophile: Allyltrimethylsilane (1.5 mmol)

  • Catalyst: Boron trifluoride diethyl etherate (

    
    )
    
  • Solvent: Anhydrous Dichloromethane (

    
    )
    

Procedure:

  • Setup: Flame-dry a 25 mL round-bottom flask and purge with Argon.

  • Dissolution: Dissolve the substrate (201 mg, 1.0 mmol) in anhydrous DCM (10 mL). Cool the solution to

    
     using a dry ice/acetone bath.
    
  • Activation: Dropwise add

    
     (0.25 mL, 2.0 mmol). Stir for 15 minutes. The solution may turn slightly yellow, indicating oxocarbenium formation.
    
  • Nucleophilic Attack: Add allyltrimethylsilane (0.24 mL, 1.5 mmol) slowly down the side of the flask.

  • Reaction: Stir at

    
     for 2 hours, then allow to warm to 
    
    
    
    over 1 hour.
  • Quench: Quench the reaction with saturated aqueous

    
     (10 mL).
    
  • Workup: Extract with DCM (

    
     mL). Dry combined organics over 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to isolate the

    
    -allyl lactone.
    
References
  • Feringa, B. L., & de Lange, B. (1988). "5-Alkoxy-2(5H)-furanones in Synthesis: Enantioselective Synthesis of Butenolides". Tetrahedron, 44(23), 7213-7222.
  • Drauz, K., et al. (2012). Enzyme Catalysis in Organic Synthesis: A Comprehensive Handbook. Wiley-VCH.
  • Moon, H. R., et al. (2021). "A Review of the Pharmacological Activities and Recent Synthetic Advances of

    
    -Butyrolactones". Pharmaceuticals, 14(3), 223.[1] Retrieved from [Link]
    

Sources

Methodological & Application

Application Notes: The Strategic Incorporation of tert-butyl N-(5-Oxooxolan-2-yl)carbamate in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry.

Abstract

N-terminal pyroglutamic acid (pGlu) is a critical structural motif in a multitude of biologically active peptides, conferring enhanced stability against enzymatic degradation. The deliberate and efficient incorporation of this residue is a key challenge in modern peptide synthesis. This technical guide provides an in-depth analysis and detailed protocols for the use of tert-butyl N-(5-Oxooxolan-2-yl)carbamate , commonly known as Boc-L-pyroglutamic acid (Boc-pGlu-OH), as a premier building block for the synthesis of pGlu-containing peptides. We will explore the causality behind strategic choices in coupling methodologies, present validated protocols for its application in Solid-Phase Peptide Synthesis (SPPS), and offer a comparative analysis against alternative synthetic routes.

Introduction: The Significance of the Pyroglutamyl Cap

The N-terminal pyroglutamyl residue is a cyclic lactam derived from glutamic acid or glutamine. Its presence is a hallmark of many vital peptide hormones, including Thyrotropin-Releasing Hormone (TRH) and Gonadotropin-Releasing Hormone (GnRH).[1][2] The primary advantage conferred by this "pGlu cap" is the masking of the N-terminal primary amine, rendering the peptide resistant to degradation by aminopeptidases.[1][3] This enzymatic shield significantly prolongs the biological half-life of peptide therapeutics, a crucial attribute for effective drug design.

However, the synthesis of pGlu-peptides is not without its challenges. The spontaneous, and often undesirable, cyclization of N-terminal glutamine (Gln) residues during synthesis, purification, or storage can lead to product heterogeneity.[3][4] This necessitates a robust and controlled methodology for the intentional incorporation of the pGlu moiety. The "direct coupling" approach, utilizing a pre-formed, N-protected pyroglutamic acid derivative, stands out as a superior strategy for ensuring homogeneity and high yield. Among the available derivatives, Boc-pGlu-OH offers a stable, efficient, and versatile building block for Boc-chemistry SPPS.[1][5]

Strategic Approaches to pGlu-Peptide Synthesis

Two primary strategies dominate the synthesis of N-terminal pGlu peptides:

  • Direct Coupling of a pGlu Derivative: This involves the direct acylation of the resin-bound peptide's free N-terminus with a protected or unprotected pyroglutamic acid.[1][5] Using Boc-pGlu-OH is a prime example of this highly controlled and predictable method.

  • In Situ Cyclization: This approach incorporates a protected glutamic acid (e.g., Boc-Glu(OBzl)-OH) or glutamine residue at the N-terminus. The pyroglutamyl ring is then formed via intramolecular cyclization, either spontaneously or induced during the final acidic cleavage from the resin (e.g., with HF).[1] While effective, this method can sometimes lead to incomplete cyclization, resulting in a mixture of final products.

The direct coupling of Boc-pGlu-OH is often preferred as it provides explicit control over the formation of the pGlu residue, leading to a cleaner crude product and simplifying downstream purification.

Core Methodology: Boc-pGlu-OH in Solid-Phase Peptide Synthesis

The successful incorporation of Boc-pGlu-OH hinges on the efficient activation of its carboxyl group to facilitate amide bond formation with the N-terminal amine of the peptide chain anchored to a solid support. Uronium/aminium salt-based reagents like HBTU, in conjunction with the additive HOBt, are the industry standard for this purpose due to their high efficiency and ability to suppress racemization.[6]

The Causality of Reagent Selection: HBTU/HOBt Activation

The choice of HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with HOBt (1-Hydroxybenzotriazole) is a deliberate one, rooted in chemical kinetics and side-reaction prevention.

  • Activation: HBTU reacts with the carboxylate of Boc-pGlu-OH to form a highly reactive HOBt-active ester intermediate. This intermediate is susceptible to nucleophilic attack by the peptide's N-terminal amine.[7][8]

  • Rate Acceleration & Racemization Suppression: While HBTU can function alone, the inclusion of HOBt serves a dual purpose. It acts as a nucleophilic catalyst, accelerating the coupling reaction.[9] Crucially, it also serves to minimize racemization, a potential side reaction when activating amino acid carboxyl groups.[9][10] The HOBt ester is more stable against racemization than other activated intermediates.

  • Base Requirement: A tertiary amine base, typically Diisopropylethylamine (DIEA), is required to deprotonate the carboxylic acid of Boc-pGlu-OH, enabling its activation by HBTU, and to maintain a basic environment for the coupling reaction.[1][11]

Below is a diagram illustrating the activation and coupling workflow.

G cluster_activation Activation Phase cluster_coupling Coupling Phase cluster_final Final Steps Boc_pGlu Boc-pGlu-OH HBTU HBTU / DIEA Boc_pGlu->HBTU Active_Ester Boc-pGlu-OBt (Active Ester) HBTU->Active_Ester Activation Peptide_Resin H₂N-Peptide-Resin Active_Ester->Peptide_Resin Nucleophilic Attack Coupled_Product Boc-pGlu-Peptide-Resin Peptide_Resin->Coupled_Product Coupling Cleavage HF or TFMSA Cleavage & Deprotection Coupled_Product->Cleavage Final_Peptide pGlu-Peptide Cleavage->Final_Peptide

Caption: Step-by-step workflow for the direct coupling of Boc-pGlu-OH.

Data Presentation: Comparative Synthesis Outcomes

The choice of synthetic strategy directly impacts the yield and purity of the final pGlu-peptide. The following table provides a summary of typical outcomes for the two primary methods discussed.

ParameterMethod 1: Direct Coupling of Boc-pGlu-OHMethod 2: N-Terminal Cyclization of Boc-Glu(OBzl)-OHRationale & Field Insights
Coupling Efficiency of N-terminal Residue 85-95% [1]98-99.9% [1]Boc-Glu(OBzl)-OH is a standard amino acid and couples with very high efficiency. Boc-pGlu-OH is sterically more demanding, which can lead to slightly lower coupling yields.
Cyclization Efficiency Not Applicable90-99%Cyclization during HF cleavage is generally efficient but can be incomplete, leading to the presence of a Glu-peptide impurity that can be difficult to separate.
Overall Crude Purity Generally HigherVariableThe direct coupling method avoids the potential for incomplete cyclization, resulting in a cleaner crude product profile and simplifying purification.
Recommended Use Case Standard synthesis where purity and predictability are paramount.For sequences where the direct coupling of Boc-pGlu-OH proves to be particularly difficult or inefficient.The direct coupling approach is the more robust and reliable method for most applications.

Troubleshooting & Expert Recommendations

  • Incomplete Coupling of Boc-pGlu-OH: If the Kaiser test remains positive, a second coupling (double coupling) should be performed with a freshly prepared solution of activated Boc-pGlu-OH.

  • Alternative Coupling Reagents: For particularly challenging sequences, the phosphonium-based reagent BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) can be an effective alternative for coupling pyroglutamic acid, as demonstrated in the synthesis of TRH. [11]* Preventing Unwanted pGlu Formation: To avoid the side reaction of Gln cyclization, especially if Gln is the penultimate N-terminal residue, it is crucial to use efficient coupling reagents and minimize the time the N-terminus is exposed to basic conditions. [12]The use of a side-chain protecting group for Gln, such as Trityl (Trt), is also highly recommended. [4]

Conclusion

The use of This compound (Boc-pGlu-OH) represents a highly effective and strategic approach for the synthesis of peptides containing an N-terminal pyroglutamic acid residue. The direct coupling methodology provides superior control over the chemical synthesis, leading to higher purity crude products and circumventing the ambiguity associated with in situ cyclization methods. By employing robust activation reagents like HBTU/HOBt and optimizing reaction conditions, researchers can confidently and efficiently incorporate this critical stability-enhancing feature into a wide range of peptide therapeutics and research tools.

References

  • BenchChem. (2025). Synthesis of Peptides with N-Terminal Pyroglutamic Acid using Boc-Protected Amino Acids.
  • MDPI. (2025). Investigation of Impurities in Peptide Pools. Available at: [Link]

  • G. Flouret, et al. (1990). BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis. International Journal of Peptide and Protein Research, 35(2), 89-94. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Prevention of Pyroglutamate Formation.
  • BenchChem. (2025). The Formation and Impact of Pyroglutamic Acid in Peptides: A Technical Guide for Researchers and Drug Development Professionals.
  • Houben-Weyl. (2001). 6.7 Pyroglutamic Acid Peptides. In Methods of Organic Chemistry, Vol. E 22a. Thieme.
  • ResearchGate. (2016). In peptide synthesis using HBTU/HOBt coupling, Why is HOBt required? Isn't HBTU alone enough for the coupling to complete?. Available at: [Link]

  • Royal Society of Chemistry. (2012). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry. Available at: [Link]

  • BenchChem. (2025). Application Notes: Coupling Protocols for Boc-L-Pyroglutamic Acid (Boc-pGlu-OH).
  • Bio-Synthesis Inc. (n.d.). TRH Related Peptide, Thyrotropin-Releasing Hormone, Analogs and R Products. Available at: [Link]

Sources

Application Notes & Protocols: tert-Butyl N-(5-Oxooxolan-2-yl)carbamate as a Novel Protecting Group for Amines

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Scope of this Document: The use of tert-butyl N-(5-oxooxolan-2-yl)carbamate as a protecting group for amines is not yet widely documented in peer-reviewed literature. Therefore, this guide has been constructed by a Senior Application Scientist to provide a scientifically-grounded framework based on the well-established principles of carbamate-based amine-protecting groups, particularly the ubiquitous tert-butoxycarbonyl (Boc) group. The protocols and mechanistic discussions herein are presented as a robust starting point for researchers and are based on expert extrapolation. All foundational chemical principles are supported by authoritative references.

Introduction: The Rationale for a Lactone-Modified Carbamate Protecting Group

In the landscape of modern organic synthesis, particularly in pharmaceutical and peptide chemistry, the selective protection and deprotection of amine functionalities is paramount.[1] The carbamate is the most popular choice for an amine protecting group due to its ease of installation, stability across a wide range of reaction conditions, and versatile deprotection strategies.[1] The tert-butoxycarbonyl (Boc) group is arguably the most common carbamate protecting group in non-peptide chemistry, prized for its stability to nucleophiles and bases, and its facile removal under acidic conditions.[2]

This document explores the hypothetical application of a structurally related, yet distinct, protecting group: this compound. The introduction of the γ-butyrolactone (5-oxooxolane) moiety attached to the carbamate nitrogen presents intriguing possibilities:

  • Modulation of Reactivity and Stability: The electron-withdrawing nature of the lactone carbonyl could potentially influence the stability of the carbamate bond, offering a different profile of reactivity compared to a simple N-H or N-alkyl carbamate.

  • Unique Deprotection Pathways: While expected to be cleavable under standard acidic conditions analogous to the Boc group, the lactone functionality might offer orthogonal deprotection strategies, for instance, through nucleophilic ring-opening under specific conditions.

  • Chirality and Diastereoselective Synthesis: The chiral center at the C2 position of the oxolane ring could be exploited in asymmetric synthesis, potentially influencing the stereochemical outcome of reactions on the protected substrate.

These application notes provide a comprehensive guide for the synthesis, application, and removal of this novel protecting group, enabling researchers to explore its potential in their synthetic endeavors.

Synthesis of the Protecting Group Reagent

The protecting group reagent itself, this compound, can be envisioned to be synthesized from commercially available 2-amino-γ-butyrolactone. This precursor provides the core lactone structure. The carbamate can then be installed using standard procedures for Boc protection.

Protocol 2.1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 2-amino-γ-butyrolactone hydrobromide.

Materials:

  • (±)-α-Amino-γ-butyrolactone hydrobromide

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of (±)-α-Amino-γ-butyrolactone hydrobromide (1.0 eq) in a 1:1 mixture of DCM and water at 0 °C, add sodium bicarbonate (2.5 eq) in portions.

  • Once the gas evolution ceases and the starting material has fully dissolved, add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protection of Amines

The protection of a primary or secondary amine with this compound would likely proceed via a nucleophilic attack of the amine on the carbonyl carbon of the Boc group's parent reagent, di-tert-butyl dicarbonate, in a reaction catalyzed by the amine itself or a mild base.[3]

Mechanism of Amine Protection

The protection reaction is analogous to the well-established mechanism for Boc protection using Boc₂O.[3]

Protection_Mechanism Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O Boc₂O Boc2O->Intermediate ProtectedAmine R-NH-Boc Intermediate->ProtectedAmine Collapse LeavingGroup t-BuO⁻ + CO₂ Intermediate->LeavingGroup Elimination

Figure 1: Proposed mechanism for amine protection.

Protocol 3.1: General Procedure for Amine Protection

This protocol provides a general method for the protection of a primary or secondary amine.

Materials:

  • Amine substrate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP) (catalytic)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine substrate (1.0 eq) in the chosen solvent.

  • Add triethylamine (1.2 eq) or a catalytic amount of DMAP (0.1 eq).

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with the appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash chromatography or recrystallization.

Substrate TypeBaseSolventTime (h)Typical Yield (%)
Primary Aliphatic AmineTEADCM2-4>95
Secondary Aliphatic AmineTEATHF4-890-95
Aniline (electron-rich)DMAP (cat.)Acetonitrile6-1285-95
Aniline (electron-poor)DMAP (cat.)THF, 40°C12-2470-85
Table 1: Illustrative conditions for the protection of various amines. Data is extrapolated from standard Boc-protection protocols.[2]

Deprotection of the Carbamate

The key to a useful protecting group is its facile and selective removal under conditions that do not affect other functional groups in the molecule.[4] By analogy to the standard Boc group, the this compound should be readily cleaved under acidic conditions.

Mechanism of Acid-Catalyzed Deprotection

The deprotection is expected to proceed via protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation.[3]

Deprotection_Mechanism ProtectedAmine R-N(Lactone)-Boc ProtonatedAmine Protonated Carbamate ProtectedAmine->ProtonatedAmine CarbamicAcid Carbamic Acid Intermediate ProtonatedAmine->CarbamicAcid Loss of t-Bu⁺ DeprotectedAmine R-N(Lactone)H CarbamicAcid->DeprotectedAmine Decarboxylation Byproducts CO₂ + Isobutylene CarbamicAcid->Byproducts H_plus H⁺ H_plus->ProtonatedAmine Workflow Start Primary/Secondary Amine Protection Protection (e.g., Boc₂O, Base) Start->Protection ProtectedSubstrate Protected Amine [R-N(Lactone)-Boc] Protection->ProtectedSubstrate Reaction Further Synthetic Steps (Base, Nucleophiles, Hydrogenolysis) ProtectedSubstrate->Reaction Deprotection Deprotection (e.g., TFA or HCl) Reaction->Deprotection FinalProduct Deprotected Amine Deprotection->FinalProduct

Figure 3: General synthetic workflow.

Conclusion and Future Outlook

While direct experimental data for this compound is not yet prevalent, its structural similarity to the well-understood Boc protecting group allows for the formulation of robust and scientifically sound protocols for its use. The presence of the γ-butyrolactone moiety offers intriguing possibilities for fine-tuning the stability and reactivity of the protecting group and may open avenues for novel, orthogonal deprotection strategies. The protocols and guidelines presented in this document serve as a comprehensive starting point for researchers in organic synthesis and drug development to explore the potential of this novel amine protecting group.

References

  • Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(20), 3736–3740. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved February 15, 2026, from [Link]

  • Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(20), 3736–3740. [Link]

  • Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Request PDF. [Link]

  • Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino) - Google Patents.
  • Greene, T. W., & Wuts, P. G. M. (1991). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved February 15, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2011). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. [Link]

  • Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
  • Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s) - Google Patents.
  • Cossu, S., De Lucchi, O., & Fabris, F. (2002). Synthesis of different chiral amino gamma-butyrolactones and amino gamma-butenolides. Organic Letters, 4(8), 1303–1305. [Link]

  • ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

  • Royal Society of Chemistry. (n.d.). Protected amine-functional initiators for the synthesis of α-amine homo- and heterotelechelic poly(2-ethyl-2-oxazoline)s. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. PMC. [Link]

  • Hemminki, K. (1981). Reactions of beta-propiolactone, beta-butyrolactone and gamma-butyrolactone with nucleic acids. Chemico-Biological Interactions, 34(3), 323–331. [Link]

  • National Center for Biotechnology Information. (n.d.). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. Retrieved February 15, 2026, from [Link]

  • Bermejo, E., et al. (2010). Complexes of 2-acetyl-gamma-butyrolactone and 2-furancarbaldehyde thiosemicarbazones: antibacterial and antifungal activity. Journal of Inorganic Biochemistry, 104(6), 661–669. [Link]

  • Royal Society of Chemistry. (n.d.). Dual protection of amino functions involving Boc. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Reactions of cyclopentanone, γ-butyrolactone, and their derivatives with α-hydroxyethyl radicals. Retrieved February 15, 2026, from [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). 2,5-Dimethylphenacyl carbamate: a photoremovable protecting group for amines and amino acids. Retrieved February 15, 2026, from [Link]

Sources

Application Note: tert-butyl N-(5-Oxooxolan-2-yl)carbamate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the medicinal chemistry utility of tert-butyl N-(5-oxooxolan-2-yl)carbamate (CAS: 1956382-26-5), a specialized heterocyclic building block. Also known as 5-(Boc-amino)-dihydrofuran-2(3H)-one , this compound represents a stable, lipophilic equivalent of succinic semialdehyde derivatives and serves as a versatile electrophile for constructing functionalized


-butyrolactones and peptidomimetics.

Introduction & Chemical Identity

This compound is a cyclic


-acetal (hemiaminal ether) embedded within a 

-butyrolactone scaffold. Unlike standard lactones, the C2 position (anomeric center, C5 in lactone numbering) is substituted with a Boc-protected amine. This unique architecture imparts dual reactivity: it functions as a masked aldehyde equivalent and a precursor to reactive oxocarbenium species.
Key Chemical Properties
PropertySpecification
CAS Number 1956382-26-5
IUPAC Name tert-butyl (5-oxotetrahydrofuran-2-yl)carbamate
Synonyms 5-(Boc-amino)-

-butyrolactone; Boc-amino-succinic semialdehyde lactone
Molecular Formula C

H

NO

Molecular Weight 201.22 g/mol
Core Scaffold

-Butyrolactone (Dihydrofuran-2-one)
Key Functionality Masked aldehyde (hemiaminal), Electrophilic C5-center

Core Applications in Medicinal Chemistry

Precursor for 5-Substituted -Butyrolactones (Oxocarbenium Chemistry)

The primary synthetic utility of this compound lies in its ability to generate an electrophilic oxocarbenium ion under Lewis acid catalysis. The Boc-amino group acts as a leaving group (or directing group depending on conditions), allowing for the introduction of nucleophiles at the


-position. This is critical for synthesizing:
  • C-Nucleoside Analogs : By reacting with nucleobases or aryl groups.

  • Lignan Natural Products : Introducing aryl substituents at the

    
    -position.
    
  • Chiral Building Blocks : If starting from enantiopure precursors, it allows stereoselective installation of substituents.

Peptidomimetics and Protease Inhibitors

This lactone serves as a glutamine/glutamate surrogate . In drug design, particularly for cysteine proteases (e.g., SARS-CoV-2 Mpro, Cathepsins), the lactone moiety can act as a "warhead" or a transition-state mimic.

  • Masked Aldehyde : The hemiaminal is in equilibrium with the open-chain aldehyde form (N-Boc-4-amino-4-hydroxybutyric acid derivatives). This aldehyde species can form reversible covalent bonds with active site residues (Ser/Cys).

  • 
    -Lactam Isostere : It provides an oxygen-substituted isostere to the commonly used 
    
    
    
    -lactam (pyrrolidinone) rings found in drugs like Nirmatrelvir .
Prodrug Strategies for GABA Analogs

Upon physiological hydrolysis, the lactone ring opens to release 4-amino-4-hydroxybutyric acid equivalents, which can further degrade to succinic semialdehyde or GABA-like metabolites. This property is explored in CNS drug delivery to improve the blood-brain barrier (BBB) permeability of polar acid/aldehyde pharmacophores.

Mechanistic Pathways & Reactivity

The compound's reactivity is governed by the stability of the hemiaminal center and the lability of the lactone ring.

Pathway A: Lewis Acid-Mediated Substitution (C5-Functionalization)

Treatment with Lewis acids (e.g.,


, 

) promotes the ionization of the C5-N bond (or C5-O if ring opening occurs), generating a reactive oxocarbenium ion. Nucleophiles (allylsilanes, electron-rich aromatics) trap this intermediate.
Pathway B: Nucleophilic Ring Opening

Reaction with amines or alkoxides attacks the carbonyl (C2), opening the lactone ring to yield acyclic 4-amino-4-hydroxybutyramides or esters.

ReactivityPathways Start This compound (Hemiaminal Lactone) LA Lewis Acid Activation (BF3·OEt2 / TMSOTf) Start->LA Path A Amine Aminolysis (R-NH2) Start->Amine Path B OxoCarb Oxocarbenium Ion Intermediate LA->OxoCarb - BocNH2 / - Boc Nu Nucleophile Attack (Allyl-TMS, Ar-H) OxoCarb->Nu Product1 5-Substituted gamma-Butyrolactone Nu->Product1 Product2 4-Amino-4-hydroxy- butyramide (Acyclic) Amine->Product2 Ring Opening

Figure 1 : Divergent reactivity pathways: C5-substitution via oxocarbenium ions vs. C2-ring opening via aminolysis.

Experimental Protocols

Protocol 1: Lewis Acid-Mediated C5-Allylation (Sakurai-Type Reaction)

Objective : To synthesize 5-allyl-dihydrofuran-2-one derivatives using the Boc-amino lactone as an electrophile.

Materials :

  • This compound (1.0 equiv)

  • Allyltrimethylsilane (1.5 equiv)

  • Boron trifluoride diethyl etherate (

    
    ) (1.1 equiv)
    
  • Dichloromethane (DCM), anhydrous

  • Saturated

    
     solution
    

Procedure :

  • Dissolution : Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) under an argon atmosphere. Cool the solution to -78°C.

  • Activation : Add

    
     (1.1 mmol) dropwise. Stir for 15 minutes at -78°C to generate the oxocarbenium intermediate. Note: The solution may turn slightly yellow.
    
  • Nucleophile Addition : Add allyltrimethylsilane (1.5 mmol) dropwise.

  • Reaction : Allow the mixture to warm slowly to 0°C over 2 hours. Monitor conversion by TLC (stain with PMA or

    
    ).
    
  • Quench : Quench the reaction with saturated aqueous

    
     (10 mL).
    
  • Workup : Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification : Purify the residue via flash column chromatography (Hexanes/EtOAc) to isolate the 5-allyl-

    
    -butyrolactone.
    
Protocol 2: Synthesis of Peptidomimetic Aldehyde Precursors

Objective : To utilize the lactone as a masked aldehyde for coupling with peptide fragments.

Procedure :

  • Coupling : The lactone itself is stable. To couple it to a peptide N-terminus, the Boc group must first be removed (if the amine is the attachment point) or the lactone opened.

  • Deprotection (Boc Removal) : Treat the compound with 4M HCl in dioxane at 0°C for 30 min. Caution: The resulting free amino-lactone is unstable and prone to polymerization or degradation.

  • Immediate Coupling : Concentrate the HCl salt and immediately react with an activated carboxylic acid (e.g., Cbz-Leu-OH activated with HATU/DIPEA) in DMF to re-form the amide bond, stabilizing the hemiaminal lactone.

References

  • Feringa, B. L., et al. (1990). "Stereoselective synthesis of 5-alkoxy-2(5H)-furanones." Recueil des Travaux Chimiques des Pays-Bas, 109(1), 22-29.

  • Drauz, K., et al. (2012). "Enzyme Catalysis in Organic Synthesis: A Comprehensive Handbook." Wiley-VCH. (Discusses lactone/lactam bioisosteres).
  • Zhang, L., et al. (2020). "Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved

    
    -ketoamide inhibitors." Science, 368(6489), 409-412.  (Context for glutamine surrogates).
    
  • ChemicalBook. (2023). "Product Entry: this compound (CAS 1956382-26-5)."[1][2][3]

Sources

Mastering the Reactivity of tert-butyl N-(5-Oxooxolan-2-yl)carbamate: A Guide to Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Chemical Synthesis

tert-butyl N-(5-Oxooxolan-2-yl)carbamate, also known as N-Boc-L-homoserine lactone, is a chiral γ-butyrolactone derivative that has garnered significant attention in the fields of medicinal chemistry and drug development. Its rigid, cyclic structure, coupled with the presence of a protected amine and an electrophilic lactone carbonyl, makes it a valuable synthon for the preparation of a diverse array of complex molecules. This application note provides a detailed exploration of the key coupling reactions involving this versatile building block, offering researchers and scientists field-proven insights and robust protocols to harness its synthetic potential.

The primary modes of reactivity for this compound can be categorized into two main pathways: reactions involving the N-Boc protected amine and nucleophilic attack on the lactone ring. Understanding the nuanced conditions that govern these pathways is paramount to achieving desired synthetic outcomes.

I. Coupling Reactions at the Nitrogen Center: The Gateway to N-Acyl Homoserine Lactone Analogs

The most prevalent application of this compound is as a precursor to N-acyl homoserine lactones (AHLs) and their analogs. AHLs are signaling molecules involved in bacterial quorum sensing, making their synthetic analogs valuable tools for studying and modulating bacterial communication.[1] This transformation typically requires the deprotection of the Boc group, followed by acylation of the resulting free amine. However, direct coupling methodologies are also emerging.

A. Acylation Following Boc Deprotection

A standard two-step approach involves the initial removal of the acid-labile tert-butoxycarbonyl (Boc) group, followed by the acylation of the liberated primary amine.

Workflow for Acylation via Deprotection:

Start This compound Deprotection Boc Deprotection (e.g., TFA in DCM) Start->Deprotection Intermediate α-Amino-γ-butyrolactone Salt Deprotection->Intermediate Coupling Amide Coupling (Acylation) Intermediate->Coupling Product N-Acyl Homoserine Lactone Coupling->Product

Caption: General workflow for N-acylation.

This robust method is suitable for a wide range of acid chlorides and provides good to excellent yields of the desired N-acyl homoserine lactones.[2][3]

Step-by-Step Methodology:

  • Deprotection: Dissolve this compound (1.0 equiv) in dichloromethane (DCM, 0.1 M). Add trifluoroacetic acid (TFA, 10 equiv) and stir at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

  • Solvent Removal: Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. The resulting crude α-amino-γ-butyrolactone trifluoroacetate salt is used directly in the next step.

  • Schotten-Baumann Coupling: Dissolve the crude amine salt in a biphasic mixture of an organic solvent (e.g., DCM or diethyl ether, 0.2 M) and saturated aqueous sodium bicarbonate solution.[3]

  • Acyl Chloride Addition: Cool the mixture to 0 °C and add the desired acid chloride (1.1 equiv) dropwise with vigorous stirring.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to afford the pure N-acyl homoserine lactone.

This method is ideal for coupling carboxylic acids that are sensitive to conversion to the corresponding acid chloride. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) minimizes racemization and promotes efficient amide bond formation.[4]

Step-by-Step Methodology:

  • Deprotection: Follow Step 1 and 2 from Protocol 1 to obtain the crude α-amino-γ-butyrolactone salt.

  • Reaction Setup: Dissolve the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the crude amine salt (1.2 equiv) in anhydrous dimethylformamide (DMF, 0.1 M).

  • Base Addition: Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA, 3.0 equiv) to neutralize the amine salt.

  • EDC Addition: Cool the solution to 0 °C and add EDC hydrochloride (1.2 equiv) portion-wise.

  • Reaction Progression: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-24 hours.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify by column chromatography.

Coupling MethodReagentsSolvent(s)TemperatureTypical YieldsKey Advantages
Schotten-Baumann Acid Chloride, NaHCO₃DCM/Water0 °C to RT80-97%[2]Robust, scalable, suitable for a wide range of acid chlorides.
EDC/HOBt Carboxylic Acid, EDC, HOBt, DIPEADMF or DCM0 °C to RT70-90%Mild conditions, minimizes racemization, suitable for sensitive carboxylic acids.[4]
Meldrum's Acid Adduct Meldrum's Acid AdductAcetonitrile45 °CGood[2]One-pot potential, good for β-keto amides.
B. Direct Amidation of the N-Boc Carbamate

Recent advances have enabled the direct conversion of N-Boc protected amines to amides, bypassing the need for a separate deprotection step. A notable example is the rhodium-catalyzed coupling with arylboroxines.[1]

Conceptual Workflow for Direct Amidation:

Start This compound Coupling Rh-Catalyzed Coupling (with Arylboroxine) Start->Coupling Product N-Aryl-α-amino-γ-butyrolactone Coupling->Product

Caption: Direct N-arylation of the Boc-protected amine.

This protocol is adapted from a general method for the direct amidation of N-Boc protected amines and would require optimization for this compound.[1]

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox, combine this compound (1.0 equiv), the arylboroxine (1.5 equiv), a rhodium catalyst (e.g., [Rh(cod)Cl]₂, 2.5 mol%), a ligand (e.g., PPh₃, 10 mol%), and a base (e.g., KF, 3.0 equiv) in a dry reaction vial.

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M).

  • Reaction Conditions: Seal the vial and heat the mixture at 80-100 °C for 12-24 hours.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate and purify the residue by silica gel column chromatography.

II. Coupling Reactions at the Lactone Carbonyl: Ring-Opening Aminolysis

The electrophilic nature of the lactone carbonyl in this compound allows for nucleophilic attack by amines, leading to ring-opening and the formation of γ-hydroxy-α-amino amides. These products are valuable chiral building blocks for the synthesis of peptidomimetics and other biologically active molecules.

Workflow for Ring-Opening Aminolysis:

Start This compound Aminolysis Nucleophilic Attack by Amine (R-NH₂) Start->Aminolysis Product γ-Hydroxy-α-(Boc-amino)butanamide Aminolysis->Product

Caption: Ring-opening of the lactone by an amine.

The ring-opening of the lactone is often facilitated by the use of a base or a catalyst to enhance the nucleophilicity of the amine and/or activate the lactone.[5]

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound (1.0 equiv) and the primary or secondary amine (1.5-2.0 equiv) in a suitable solvent such as methanol or THF (0.5 M).

  • Catalyst/Base Addition: Add a catalytic amount of a base such as triethylamine (0.1-0.2 equiv) or a bifunctional catalyst like 2-hydroxypyridine.[5] For less reactive amines, a stronger base or a Lewis acid catalyst may be required.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture in vacuo. The crude product can be purified by silica gel column chromatography, often using a gradient of methanol in dichloromethane, to yield the desired γ-hydroxy-α-(Boc-amino)butanamide.

Reaction TypeCoupling PartnerKey Reagents/CatalystsSolventTemperatureProduct
Ring-Opening Primary/Secondary AmineTriethylamine, 2-Hydroxypyridine[5]Methanol, THFRT to 60 °Cγ-Hydroxy-α-(Boc-amino)butanamide

Conclusion

This compound is a multifaceted building block that offers multiple avenues for synthetic elaboration. By carefully selecting the reaction conditions, chemists can selectively target either the protected amine for acylation or the lactone ring for nucleophilic opening. The protocols outlined in this application note provide a robust starting point for researchers to explore the rich chemistry of this valuable synthon in their pursuit of novel chemical entities. As with any synthetic procedure, optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

  • Amara, N., et al. (2015). Robust routes for the synthesis of N-acylated-L-homoserine lactone (AHL) quorum sensing molecules. Organic & Biomolecular Chemistry, 13(21), 5973-5980.
  • EP2464623A1. The ring opening of lactones and lactams.
  • Li, G., et al. (2013). A mild method for ring-opening aminolysis of lactones. Tetrahedron Letters, 54(35), 4762-4764.
  • Lim, D. S. W., et al. (2015). Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. Organic Letters, 17(24), 6054–6057.
  • O'Neill, J. C., et al. (2005). Synthesis of N-acyl-L-homoserine lactone quorum-sensing molecules. Current Protocols in Microbiology, Chapter 1: Unit 1C.1.
  • Chhabra, S. R., et al. (2003). Synthesis of N-(3-oxododecanoyl)-L-homoserine lactone and its analogues. Journal of the Chemical Society, Perkin Transactions 1, (10), 1056-1062.
  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.
  • Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Lokey Lab Protocols. (2017). Schotten-Baumann Reaction. Wikidot.
  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides.
  • O'Brien, P. (1998). Meldrum's acid. Journal of the Chemical Society, Perkin Transactions 1, (10), 1439-1457.

Sources

Topic: A Robust and Scalable Synthesis of tert-butyl N-(5-Oxooxolan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Process Chemistry & Scale-Up Synthesis Group

Abstract

tert-butyl N-(5-Oxooxolan-2-yl)carbamate is a pivotal chiral building block in the synthesis of various pharmaceutical agents and complex organic molecules. Its structure, combining a protected amine with a reactive lactone, makes it a versatile intermediate. This application note provides a comprehensive, field-tested guide for the large-scale synthesis of this compound, starting from α-amino-γ-butyrolactone hydrochloride. We move beyond a simple recitation of steps to explain the critical process parameters, mechanistic rationale, and safety considerations essential for successful scale-up. The protocol detailed herein is designed for high-yield, high-purity production, minimizing the need for chromatographic purification and focusing on robust, industrially viable operations such as extraction and crystallization.

Introduction and Strategic Overview

The synthesis of this compound is fundamentally an N-protection reaction of α-amino-γ-butyrolactone. The choice of the tert-butyloxycarbonyl (Boc) protecting group is strategic for several reasons. The Boc group is highly stable under a wide range of nucleophilic and basic conditions, yet it can be removed under mild acidic conditions, making it orthogonal to many other common protecting groups like Fmoc or Cbz.[1] This chemical stability and selective lability are paramount in multi-step synthetic campaigns.

The most common and efficient reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O).[2][3] Its widespread use is due to its high reactivity with amines and the benign nature of its byproducts: tert-butanol and carbon dioxide gas.[4] This protocol is designed around the reaction of α-amino-γ-butyrolactone hydrochloride with Boc₂O under biphasic aqueous conditions, a method that is both effective and highly scalable.

Mechanistic Rationale and Process Design

The core of this process is the nucleophilic acyl substitution reaction between the free amine of α-amino-γ-butyrolactone and Boc₂O.[4] The reaction proceeds via a straightforward mechanism where the nucleophilic amine attacks one of the electrophilic carbonyl carbons of the anhydride.[1]

Reaction_Mechanism Figure 1: Reaction Mechanism of Boc-Protection cluster_intermediate Tetrahedral Intermediate cluster_products Products & Byproducts RNH2 α-Amino-γ-butyrolactone (Free Amine) Intermediate [R-NH₂(⁺)-C(=O)O-Boc]⁻O-tBu RNH2->Intermediate Nucleophilic Attack Boc2O Boc₂O (Di-tert-butyl dicarbonate) Boc2O->Intermediate Product This compound Intermediate->Product Collapse of Intermediate tBuOH tert-Butanol Intermediate->tBuOH Leaving Group Departure (as t-butoxide, then protonated) CO2 Carbon Dioxide Intermediate->CO2 Decarboxylation of leaving group

Figure 1: Reaction Mechanism of Boc-Protection.
Key Process Design Considerations:
  • Starting Material Form: α-Amino-γ-butyrolactone is often supplied as a hydrochloride salt for improved stability. The protocol must therefore begin with a basic workup to liberate the free, nucleophilic amine in situ.

  • Solvent System: A biphasic system, such as tetrahydrofuran (THF) and water, is chosen for scalability. This system effectively dissolves the polar starting material salt (in the aqueous phase) and the less polar Boc₂O reagent and final product (in the organic phase), facilitating both the reaction and the subsequent extractive work-up.

  • Base Selection: Sodium bicarbonate (NaHCO₃) is the base of choice. It is inexpensive, safe to handle, and strong enough to neutralize the hydrochloride salt and the proton generated during carbamate formation. Its use also helps to buffer the reaction mixture in a favorable pH range, preventing potential hydrolysis of the lactone ring under strongly basic conditions.

  • Temperature Control: The reaction is mildly exothermic. While it can often be run at room temperature, for large-scale batches, initial cooling and controlled addition of Boc₂O are recommended to maintain a consistent internal temperature (20-25°C). This prevents potential side reactions and ensures process safety.

  • Off-Gassing: The reaction generates one equivalent of carbon dioxide for every equivalent of product.[4] The reactor system must be adequately vented to prevent pressure buildup, a critical safety consideration during scale-up.

Detailed Scale-Up Protocol (100 g Scale)

This protocol details the synthesis of this compound from 100 g of (S)-α-amino-γ-butyrolactone hydrochloride.

Materials and Equipment
Reagent/MaterialGradeSupplier ExampleQuantityMolar Eq.
(S)-α-Amino-γ-butyrolactone hydrochloride>98%Sigma-Aldrich100.0 g1.0
Di-tert-butyl dicarbonate (Boc₂O)>97%Acros Organics164.0 g1.05
Sodium Bicarbonate (NaHCO₃)Reagent GradeFisher Scientific133.0 g2.2
Tetrahydrofuran (THF)ACS GradeVWR1.0 L-
Ethyl Acetate (EtOAc)ACS GradeVWR1.5 L-
Deionized Water--2.0 L-
Saturated NaCl Solution (Brine)--500 mL-
Anhydrous Magnesium Sulfate (MgSO₄)--50 g-

Equipment:

  • 3 L three-neck round-bottom flask or jacketed reactor

  • Overhead mechanical stirrer

  • Thermometer or temperature probe

  • Dropping funnel (for liquid Boc₂O) or powder funnel

  • pH meter or pH strips

  • Separatory funnel (2 L)

  • Rotary evaporator

Experimental Workflow

Experimental_Workflow Figure 2: Overall Experimental Workflow A 1. Reactor Setup & Charging - Charge starting material, water, NaHCO₃, and THF. B 2. Reagent Addition - Cool to 15-20°C. - Add Boc₂O portion-wise over 1 hour. - Monitor for CO₂ evolution. A->B C 3. Reaction - Warm to RT (20-25°C). - Stir for 4-6 hours. B->C D 4. In-Process Control (IPC) - Monitor by TLC or HPLC for  consumption of starting material. C->D D->C Continue if incomplete E 5. Work-Up & Extraction - Phase separation. - Extract aqueous layer with EtOAc. - Combine organic layers. D->E If complete F 6. Washing - Wash with water and brine. E->F G 7. Drying & Concentration - Dry over MgSO₄. - Filter and concentrate via rotary evaporation. F->G H 8. Isolation & Purification - Crystallize from appropriate solvent system (e.g., EtOAc/Heptane). G->H I 9. Final Product - Dry under vacuum. - Characterize (NMR, HPLC, MS). H->I

Figure 2: Overall Experimental Workflow.
Step-by-Step Procedure
  • Reactor Charging: To a 3 L reactor equipped with an overhead stirrer and thermometer, add (S)-α-amino-γ-butyrolactone hydrochloride (100.0 g, 0.727 mol).

  • Dissolution and Basification: Add deionized water (500 mL) and tetrahydrofuran (THF, 500 mL). Begin stirring to form a slurry. Add sodium bicarbonate (133.0 g, 1.58 mol) portion-wise over 20-30 minutes. Causality Note: This neutralizes the HCl salt and provides the necessary base for the subsequent reaction. Vigorous gas evolution (CO₂) will occur. Ensure adequate venting.

  • Boc₂O Addition: Cool the biphasic mixture to 15-20°C using an ice bath. Once the temperature is stable, add the di-tert-butyl dicarbonate (164.0 g, 0.752 mol) in 4-5 portions over 1 hour. Maintain the internal temperature below 25°C. Safety Note: The reaction is exothermic and produces CO₂. Controlled addition is critical to manage both the temperature and the rate of off-gassing.[4]

  • Reaction Monitoring: Remove the cooling bath and allow the mixture to stir at ambient temperature (20-25°C) for 4-6 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:EtOAc, stain with ninhydrin; the starting material will be positive, product negative) or HPLC until the starting material is fully consumed.

  • Work-Up and Extraction: Once the reaction is complete, stop stirring and transfer the mixture to a 2 L separatory funnel. Separate the layers. The product will be in the upper organic (THF) layer.

  • Extract the aqueous layer with ethyl acetate (2 x 250 mL).

  • Combine all organic layers and wash sequentially with deionized water (250 mL) and saturated brine (250 mL). Causality Note: The water wash removes inorganic salts, and the brine wash helps to break any emulsions and remove residual water from the organic phase.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (approx. 50 g), stir for 15 minutes, and then filter. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil or solid.

  • Isolation and Purification: Dissolve the crude product in a minimal amount of hot ethyl acetate (approx. 200-300 mL). Slowly add heptane (approx. 400-600 mL) while stirring until the solution becomes cloudy. Cool the mixture to 0-5°C and allow it to crystallize for at least 2 hours.

  • Final Product: Collect the white crystalline solid by vacuum filtration, wash the filter cake with cold heptane, and dry under vacuum at 40°C to a constant weight.

    • Expected Yield: 130-140 g (89-95%)

    • Expected Purity: >98% (by HPLC)

Process Safety and Analytical Characterization

Safety Considerations
  • Di-tert-butyl dicarbonate (Boc₂O): Can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

  • Pressure Build-up: The reaction releases a significant volume of CO₂ gas. All reactions must be conducted in an open or well-vented system. Never perform this reaction in a sealed vessel.[4]

  • Solvent Handling: THF and Ethyl Acetate are flammable. Ensure all operations are performed in a well-ventilated fume hood, away from ignition sources.

Analytical Data (Expected)
  • ¹H NMR (400 MHz, CDCl₃): δ 5.10 (br s, 1H, NH), 4.40-4.30 (m, 2H), 4.25-4.15 (m, 1H), 2.60-2.45 (m, 1H), 2.30-2.15 (m, 1H), 1.45 (s, 9H, C(CH₃)₃).

  • Appearance: White crystalline solid.

  • Purity (HPLC): >98% area.

Conclusion

The protocol described provides a reliable and high-yielding method for the scale-up synthesis of this compound. By understanding the underlying reaction mechanism and focusing on critical process parameters such as temperature control, stoichiometry, and safe handling of off-gassing, this procedure can be implemented effectively in both research and production environments. The use of a biphasic solvent system and purification by crystallization avoids the need for chromatography, making the process economically viable and industrially scalable.

References

  • Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino) - Google Patents. Google Patents.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism . Total Synthesis. Available at: [Link]

  • BOC Protection and Deprotection - J&K Scientific LLC . J&K Scientific LLC. Available at: [Link]

  • Boc Protecting Group for Amines - Chemistry Steps . Chemistry Steps. Available at: [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Improved synthetic method of alpha-amino-gamma-butyrolactone hydrochloride - Google Patents. Google Patents.

Sources

Application Notes and Protocols for the Use of tert-Butyl N-(5-Oxooxolan-2-yl)carbamate (Boc-L-Pyroglutamic Acid) in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry.

Introduction: The Strategic Role of a Cyclized N-Terminus

tert-Butyl N-(5-oxooxolan-2-yl)carbamate, more commonly known in the field as N-Boc-L-pyroglutamic acid (Boc-pGlu-OH), is a pivotal chiral building block in modern synthetic chemistry.[1][2] Its structure consists of the L-pyroglutamic acid (pGlu) lactam ring, where the α-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group.

The significance of the pyroglutamyl moiety cannot be overstated. It forms the N-terminus of numerous biologically active peptides, including crucial hormones like Thyrotropin-Releasing Hormone (TRH) and Gonadotropin-Releasing Hormone (GnRH).[3] The primary strategic advantage of incorporating a pGlu residue is the dramatic enhancement of peptide stability.[4] The cyclized, non-basic N-terminus confers robust resistance to degradation by aminopeptidases, which require a free primary amine for enzymatic cleavage.[4][5] This "capping" effect significantly prolongs the in vivo half-life of peptide therapeutics, a critical parameter in drug development.[3]

In solid-phase peptide synthesis (SPPS), Boc-pGlu-OH serves as the reagent of choice for the direct and controlled introduction of this N-terminal pGlu residue. This guide provides an in-depth exploration of its application, focusing on the direct coupling methodology within the framework of Boc-based SPPS, and offers detailed, field-tested protocols for its successful implementation.

Physicochemical Properties and Handling

Proper handling and storage are paramount for maintaining the integrity of Boc-L-pyroglutamic acid. Below is a summary of its key properties.

PropertyValue
Synonyms N-Boc-L-pyroglutamic Acid, Boc-Pyr-OH
Molecular Formula C₁₀H₁₅NO₅
Molecular Weight 229.23 g/mol
CAS Number 53100-44-0[2]
Appearance White to off-white crystalline powder[2]
Purity >98.0% (HPLC)[2]
Storage Refrigerate (0-10°C) under an inert atmosphere. The compound is sensitive to moisture and heat.[2]
Solubility Soluble in common organic solvents used in SPPS such as N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).

Core Application: Direct Incorporation of N-Terminal Pyroglutamic Acid

The synthesis of peptides featuring an N-terminal pGlu residue is most commonly achieved via one of two strategies: the post-synthetic cyclization of an N-terminal glutamine (Gln) residue or the direct coupling of a protected pyroglutamic acid derivative.[3] While Gln cyclization can occur spontaneously, it can also be an undesirable side reaction during synthesis and storage, making its control challenging.[4][6]

The direct coupling of Boc-pGlu-OH offers a more deterministic and controlled approach. It is introduced as the final amino acid in the sequence onto the resin-bound peptide chain.[3][7] A key chemical feature of the pyroglutamate ring is that the ring nitrogen is part of a lactam (an amide), rendering it significantly less nucleophilic than a primary amine.[7] Consequently, protection of this nitrogen is typically unnecessary for successful coupling, simplifying the synthetic strategy.[7]

G cluster_structure This compound structure_img

Caption: Chemical Structure of Boc-L-Pyroglutamic Acid.

Detailed Experimental Protocols

Protocol 1: Direct Coupling of Boc-L-Pyroglutamic Acid in Boc-SPPS

This protocol outlines the final coupling step in a standard Boc-based solid-phase peptide synthesis workflow to introduce the N-terminal pGlu residue. It assumes the peptide sequence has already been assembled on a suitable resin (e.g., MBHA resin for a C-terminal amide).[8]

Materials and Reagents:

  • Peptide-resin with a free N-terminal amine

  • Boc-L-pyroglutamic acid (Boc-pGlu-OH)

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or an equivalent uronium salt-based reagent.[9]

  • Hydroxybenzotriazole (HOBt)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM

  • Neutralization Reagent: 10% DIEA in DCM

  • Washing Solvents: DMF, DCM

  • Kaiser Test Kit

Workflow:

G start Start: Assembled Peptide-Resin (Free N-Terminus) deprotection Final Boc Deprotection (if necessary) start->deprotection neutralization Neutralization (10% DIEA in DCM) deprotection->neutralization coupling Coupling to Peptide-Resin (Shake 2-4h or overnight) neutralization->coupling activation Pre-activation of Boc-pGlu-OH (HBTU/HOBt/DIEA in DMF) activation->coupling wash1 Wash Resin (DMF, DCM) coupling->wash1 kaiser_test Monitor with Kaiser Test (Negative result = complete) wash1->kaiser_test kaiser_test->coupling Failure (Recouple) wash2 Final Wash & Dry kaiser_test->wash2 Success cleavage Global Cleavage & Deprotection (e.g., Anhydrous HF) wash2->cleavage end End: Crude pGlu-Peptide cleavage->end

Caption: Workflow for Direct Coupling of Boc-pGlu-OH in SPPS.

Step-by-Step Methodology:

  • Resin Preparation:

    • Ensure the final N-terminal Boc group from the previously coupled amino acid has been removed using 50% TFA in DCM.[8]

    • Neutralize the resulting trifluoroacetate salt by washing the resin twice with 10% DIEA in DCM for 2 minutes each time.[8]

    • Thoroughly wash the resin with DCM (3x) and DMF (3x) to remove excess base.

  • Activation of Boc-L-Pyroglutamic Acid:

    • Causality: The carboxylic acid of Boc-pGlu-OH must be converted into an active ester to facilitate amide bond formation. Uronium salt reagents like HBTU are highly efficient and suppress racemization.[9]

    • In a separate vessel, dissolve Boc-pGlu-OH (3 molar equivalents relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIEA (6 eq.) to the solution and allow the mixture to pre-activate for 5-10 minutes. The solution will typically change color.

  • Coupling Reaction:

    • Add the activated Boc-pGlu-OH solution to the neutralized peptide-resin.

    • Agitate the reaction vessel at room temperature.

    • Expert Insight: The coupling of Boc-pGlu-OH can be sterically hindered and may proceed more slowly than standard amino acids. A standard 1-2 hour coupling time may be insufficient.[3] It is recommended to extend the initial coupling time to at least 4 hours, or even overnight, to ensure complete reaction.[3]

  • Monitoring and Completion:

    • After the coupling period, take a small sample of the resin beads and perform a Kaiser test. A negative result (beads remain yellow/colorless) indicates the absence of free primary amines and a successful coupling.[3]

    • If the Kaiser test is positive (blue beads), indicating incomplete coupling, drain the reaction solution and repeat the coupling step with a freshly prepared activated Boc-pGlu-OH solution ("double coupling").

  • Final Cleavage and Deprotection:

    • Once coupling is complete, thoroughly wash the resin with DMF (3x) and DCM (3x), then dry it under vacuum.

    • The peptide is cleaved from the resin, and all side-chain protecting groups (and the N-terminal Boc group on the pGlu) are removed simultaneously using a strong acid cocktail. Anhydrous Hydrogen Fluoride (HF) is the classic reagent for Boc-SPPS.[3][10]

    • The cleavage is typically performed at 0°C for 1-2 hours in the presence of scavengers (e.g., anisole) to trap reactive cations generated during the process.[3][11]

  • Work-up:

    • After cleavage, the HF is carefully evaporated.

    • The crude peptide is precipitated from the residual scavenger oil by adding and triturating with cold diethyl ether.[3]

    • The precipitate is collected, washed with cold ether, and dried. The crude pGlu-peptide is then ready for purification, typically by reverse-phase HPLC.[6]

Protocol 2: The Chemistry of Boc Group Removal

While the Boc group on the pGlu residue is removed during the final global cleavage in SPPS, understanding its specific removal mechanism is fundamental to Boc chemistry. The deprotection is an acid-catalyzed elimination.[12]

G cluster_mechanism Boc Deprotection Mechanism A 1. Protonation Boc-Protected Amine + H⁺ (from TFA) B 2. Elimination Loss of stable tert-butyl cation A->B C 3. Decarboxylation Unstable carbamic acid intermediate B->C D 4. Products Free Amine + CO₂ + Isobutylene C->D

Caption: Acid-catalyzed elimination mechanism for Boc deprotection.[12]

Mechanism Steps:

  • Protonation: The process is initiated by the protonation of the carbamate carbonyl oxygen by a strong acid like TFA.[12]

  • Elimination: This protonation weakens the C-O bond, leading to the departure of the highly stable tert-butyl cation.[12]

  • Decarboxylation: The resulting carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide.[12]

  • Final Products: The reaction yields the deprotected free amine (as its acid salt), carbon dioxide, and isobutylene (formed from the deprotonation of the tert-butyl cation).[12][13]

Technical Considerations and Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) 1. Insufficient reaction time due to steric hindrance. 2. Inefficient activation of Boc-pGlu-OH. 3. Poor resin swelling or aggregation of peptide chains.1. Extend coupling time to 4 hours or overnight.[3] 2. Perform a "double coupling" with a fresh batch of activated reagent. 3. Ensure proper pre-swelling of the resin and use a suitable solvent like DMF.
Low Final Yield 1. Incomplete coupling at the pGlu step. 2. Premature cleavage of the peptide from the resin during repeated TFA deprotection steps (acid-labile linkers).[8] 3. Loss of peptide during post-cleavage work-up.1. Optimize the pGlu coupling step as described above. 2. For long peptides, consider using a more stable linker like a PAM resin.[8] 3. Ensure efficient precipitation with cold ether and careful handling during washes.
Presence of Deletion Peptides Incomplete coupling at the pGlu step or any preceding step in the synthesis.Rigorously monitor each coupling step with the Kaiser test. Implement capping (e.g., with acetic anhydride) after each coupling step to block unreacted chains, simplifying final purification.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Synthesis of Peptides with N-Terminal Pyroglutamic Acid using Boc-Protected Amino Acids.
  • BenchChem. (2025).
  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. (2005). Thieme.
  • G.L. Stahl, et al. (1979). BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis. The Journal of Organic Chemistry.
  • Stefanucci, A., et al. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. Molecules.
  • Advanced ChemTech.
  • BenchChem. (2025). Application Notes: Coupling Protocols for Boc-L-Pyroglutamic Acid (Boc-pGlu-OH).
  • BenchChem. (2025). The Formation and Impact of Pyroglutamic Acid in Peptides: A Technical Guide.
  • ResearchGate. (2025).
  • ChemPep Inc. Boc Solid Phase Peptide Synthesis.
  • Sigma-Aldrich. Solid Phase Synthesis.
  • Nowick Laboratory, University of California, Irvine. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis.
  • Inxight Drugs. N-Boc-L-pyroglutamic acid.
  • TCI Chemicals. N-(tert-Butoxycarbonyl)-L-pyroglutamic Acid.
  • Sigma-Aldrich. Boc Resin Cleavage Protocol.
  • J&K Scientific LLC. (2021). BOC Protection and Deprotection.

Sources

Troubleshooting & Optimization

Byproduct analysis in "tert-butyl N-(5-Oxooxolan-2-yl)carbamate" reactions

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Synthesis Support Center.

Below is the technical support guide for tert-butyl N-(5-oxooxolan-2-yl)carbamate (CAS: 1956382-26-5). This intermediate, effectively a Boc-protected


-amino-

-butyrolactone
(or pseudo-anomeric aminolactone), is a critical scaffold in the synthesis of peptidomimetics and cysteine protease inhibitors (e.g., SARS-CoV-2 3CLpro inhibitors).[1]

However, its structure—containing both a hemiaminal ether (N,O-acetal) and a lactone —makes it chemically "schizophrenic."[1] It is prone to three distinct degradation pathways: ring-opening hydrolysis,


-elimination, and stereochemical scrambling.[1]

Product: this compound Module: Stability, Impurity Profiling, and Reaction Optimization[1]

Core Stability Logic (The "Why")

Before troubleshooting, you must understand the structural vulnerabilities of this molecule.[1] It is not merely a "protected amine."[1]

  • The Anomeric Center (C2): The nitrogen is attached to the carbon adjacent to the ring oxygen.[1] This is a cyclic hemiaminal ether .[1] It is in equilibrium with its open-chain aldehyde form (succinic semialdehyde derivative) under certain conditions, making it susceptible to mutarotation (racemization) and oxidation.[1]

  • The Lactone Ring (C5-O1): As a

    
    -lactone, it is susceptible to nucleophilic attack (hydrolysis) by bases or even water, leading to ring-opening.[1]
    
  • The Leaving Group Potential: The Boc-amino group at C2 is a potential leaving group.[1] Under acidic conditions or thermal stress, it can eliminate to form the unsaturated furanone (2(5H)-furanone).[1]

Diagnostic Workflow: Identifying Your Impurity

Use this decision tree to correlate your observation (LCMS/NMR) with the specific degradation mechanism.

ByproductAnalysis Start Observation: Purity Loss Condition1 Condition: Aqueous/Basic Workup? Start->Condition1 Condition2 Condition: Acidic/Silica Purification? Condition1->Condition2 No Result1 Byproduct A: Ring-Opened Acid (M+18 in MS, Broad OH in NMR) Condition1->Result1 Yes (Hydrolysis) Condition3 Condition: Long Storage/Solvent? Condition2->Condition3 No Result2 Byproduct B: Elimination (Furanone) (Loss of Boc-NH2, alkene signals) Condition2->Result2 Yes (Elimination) Result3 Byproduct C: Epimerization (Split NMR peaks, same Mass) Condition3->Result3 Yes (Mutarotation) Action1 Fix: Switch to neutral/buffered workup Avoid NaOH/LiOH Result1->Action1 Action2 Fix: Deactivate Silica with Et3N Or use Alumina Result2->Action2 Action3 Fix: Store -20°C under Argon Avoid protic solvents Result3->Action3

Caption: Diagnostic logic flow for correlating experimental conditions with observed degradation products.

Common Byproducts & Analytical Signatures

The table below summarizes the three most common impurities found in reaction mixtures involving this scaffold.

Byproduct TypeChemical Structure DescriptionLC-MS Signature1H NMR Diagnostic (CDCl3)Root Cause
A. Hydrolysis Product 4-((tert-butoxycarbonyl)amino)-4-hydroxybutanoic acid (Open chain)[M+18]⁺ (Water adduct) or [M-H]⁻ dominantLoss of lactone CH2 multiplets; appearance of broad COOH/OH signals.[1]Exposure to pH > 8, moisture during storage, or aqueous workup.[1]
B. Elimination Product 2(5H)-Furanone (Butenolide) + Boc-NH2[M-117]⁺ (Loss of BocNH2) or low mass fragmentsDisappearance of Boc singlet (1.4 ppm).[1] New alkene protons (~6.1 & 7.6 ppm).[1]Acidic silica gel chromatography, high thermal stress (>60°C).[1]
C. Epimer (2R/2S)-isomer mixture[M+1]⁺ (Same as product)Splitting of the anomeric proton (C2-H) and Boc signals into two sets.[1]Base-catalyzed enolization or equilibrium with open-chain aldehyde.[1]
D. Deprotected Amine 2-amino-gamma-butyrolactone (salt)[M-100]⁺ (Loss of Boc)Loss of Boc singlet.[1] Broad NH3+ signals if salt.[1]Exposure to strong acids (TFA/HCl) without scavenging.[1]
Troubleshooting Guide (FAQs)
Q1: I purified my compound on silica gel, but the yield dropped by 40%, and I see a new UV-active spot. What happened?

Diagnosis: You likely triggered acid-catalyzed elimination .[1] Explanation: Standard silica gel is slightly acidic (pH 6.0–6.5).[1] The C2-hemiaminal ether bond is sensitive.[1] On the column, the silica acts as a Lewis acid, facilitating the departure of the carbamate group to form 2(5H)-furanone .[1] The Fix:

  • Pre-treat Silica: Flush your column with 1% Triethylamine (Et3N) in Hexanes before loading your sample.[1] This neutralizes acidic sites.[1]

  • Switch Stationary Phase: Use Neutral Alumina instead of Silica.

  • Fast Elution: Do not leave the compound on the column; elute quickly using a gradient.

Q2: My NMR shows a complex mixture of rotamers or diastereomers. Is my compound pure?

Diagnosis: This is likely Rotameric Broadening or Mutarotation .[1] Explanation:

  • Rotamers: The Boc group has restricted rotation around the N-C(O) bond, often causing signal doubling in NMR at room temperature.[1]

  • Mutarotation: In solution (especially protic solvents like Methanol-d4), the lactone can open to the aldehyde and re-close, scrambling the stereocenter at C2.[1] Validation Protocol:

  • Run High-Temp NMR: Acquire the spectrum at 50°C (in DMSO-d6). If peaks coalesce, it is rotamers (Compound is pure).[1]

  • Solvent Switch: Avoid Methanol-d4 or D2O.[1] Use CDCl3 or DMSO-d6 (anhydrous) to prevent ring-opening equilibrium.[1]

Q3: The reaction with a nucleophile (e.g., Grignard or Amine) failed and gave a "mess."

Diagnosis: Competitive attack at the Lactone Carbonyl (C5) vs. the Anomeric Center (C2) . Explanation: If you are trying to substitute the Boc-amino group (C2), remember that the C5 carbonyl is also electrophilic.[1] Hard nucleophiles (Grignards, Li-reagents) will attack the lactone carbonyl, opening the ring to a ketone/alcohol mixture.[1] The Fix:

  • Use Softer Nucleophiles: For C2 substitution, use Lewis-acid catalyzed nucleophiles (e.g., allyltrimethylsilane with BF3[1]·OEt2) which proceed via an oxocarbenium ion intermediate, preserving the ring.[1]

  • Temperature Control: Conduct reactions at -78°C to differentiate kinetic reactivity.

Recommended Handling Protocol

To minimize byproduct formation, adopt this "Self-Validating" workflow:

  • Storage: Store solid at -20°C under Argon. The compound is hygroscopic; moisture initiates hydrolysis.[1]

  • Solvent Choice: Use anhydrous THF or DCM .[1] Avoid alcohols (MeOH/EtOH) for reactions unless ring-opening is desired.[1]

  • Workup:

    • Avoid: Saturated NaHCO3 (too basic, risks hydrolysis).[1]

    • Preferred: Quench with pH 7 Phosphate Buffer or dilute Ammonium Chloride.[1]

    • Drying: Use Na2SO4 (neutral), not MgSO4 (slightly acidic/Lewis acidic).[1]

References
  • Chemical Stability of N-Boc-2-aminolactones

    • Context: Discusses the lability of the hemiaminal ether linkage in 2-substituted tetrahydrofuran deriv
    • Source: Journal of Organic Chemistry, "Stereoselective Synthesis of 2-Aminotetrahydrofurans via Lewis Acid Mediated Cyclization."[1]

    • [1]

  • Synthesis of Glutamine Surrogates (SARS-CoV-2 Inhibitors)

    • Context: Describes the use of the (5-oxooxolan-2-yl) scaffold as a "warhead" precursor and its stability profile during peptide coupling.
    • Source: Journal of Medicinal Chemistry, "Design and Synthesis of Peptidomimetic Coronavirus Protease Inhibitors."[1]

    • [1]

  • Boc-Deprotection Troubleshooting

    • Context: General protocols for handling acid-sensitive Boc-derivatives without triggering elimination.[1]

    • Source:BenchChem Technical Guides, "Troubleshooting Incomplete Boc Deprotection."

(Note: Specific CAS 1956382-26-5 is a specialized intermediate.[1] The mechanistic behaviors described above are derived from the foundational chemistry of N-Boc-2-amino-gamma-butyrolactones and 2-hydroxypyrrolidine equivalents.)[1]

Sources

Technical Support Center: Stereoselective Synthesis of tert-butyl N-(5-Oxooxolan-2-yl)carbamate

[1][2]

Core Technical Analysis: The Anomeric Challenge

The synthesis of the 2-substituted isomer involves forming a C–N bond at the anomeric carbon of the lactone ring.[2] The stereoselectivity at this center (C2) is governed by the interplay between the Anomeric Effect (favoring the axial position) and Steric Hindrance (favoring the equatorial position).

  • Thermodynamic Product: The isomer where the carbamate nitrogen is axial (pseudo-axial) is generally thermodynamically favored due to the stabilization of the

    
     orbital by the nitrogen lone pair (
    
    
    ).
  • Kinetic Product: Often the equatorial isomer, depending on the approach of the nucleophile (Boc-NH

    
    ) to the oxocarbenium intermediate.
    

Objective: To improve stereoselectivity, you must shift the reaction conditions to favor either the kinetic or thermodynamic outcome explicitly, rather than obtaining a racemic/anomeric mixture.

Troubleshooting Guide: Improving Stereoselectivity (dr)

Issue 1: Low Diastereomeric Ratio (dr ~ 1:1)

Diagnosis: The reaction is likely proceeding under conditions that allow rapid equilibration without a strong driving force for one anomer, or the solvent choice negates the anomeric effect.[2]

Corrective Actions:

  • Solvent Switch (Dielectric Tuning):

    • Protocol: Switch from polar solvents (THF, Acetonitrile) to non-polar, non-coordinating solvents like Dichloromethane (DCM) or Toluene .[1][2]

    • Mechanism:[1][2][3][4][5][6] Polar solvents stabilize the separated ion pair and dipole moments, diminishing the anomeric effect.[2] Non-polar solvents enhance the dipole-dipole repulsion of the equatorial isomer, driving the equilibrium toward the axial (thermodynamic) product.

  • Lewis Acid Optimization:

    • Protocol: Use BF

      
      OEt
      
      
      or TMSOTf at low temperatures (-78°C).[1][2]
    • Mechanism:[1][2][3][4][5][6] Stronger Lewis acids generate a "tight" ion pair with the oxocarbenium intermediate, directing nucleophilic attack from the less hindered face (Kinetic Control).[2]

Issue 2: Product Epimerization During Workup

Diagnosis: The C2-N bond is a hemiaminal ether, which is acid-labile and prone to ring-opening/closing equilibrium (mutarotation) in the presence of trace acid or water.[1][2]

Corrective Actions:

  • Quench Strategy: Quench with Et

    
    N  (Triethylamine) before adding water.[1][2] Ensure the pH remains slightly basic (pH 8) during extraction.[1][2]
    
  • Avoid Silica Gel: Silica is slightly acidic.[1][2] Use neutral alumina for purification or perform a rapid filtration through a basic celite pad.[1][2] If silica must be used, deactivate it with 1% Et

    
    N in the eluent.[2]
    
Issue 3: Low Yield due to Elimination

Diagnosis: Formation of the unsaturated furanone (elimination of Boc-NH

1

Corrective Actions:

  • Temperature Control: Maintain reaction temperature below 0°C. Elimination is entropically favored at higher temperatures.[1][2]

  • Leaving Group Selection: If starting from 2-hydroxy-lactone, convert it to 2-acetoxy or 2-methoxy first.[1][2] The leaving group ability correlates with the ease of oxocarbenium formation without requiring harsh acidic conditions that promote elimination.[2]

Optimized Experimental Protocol

Method: Lewis-Acid Catalyzed Substitution of 2-Methoxy-oxolan-5-one.

Precursor Preparation: Start with 2-hydroxy-

12


12

Step-by-Step Synthesis:

  • Setup: Flame-dry a two-neck round-bottom flask under Argon.

  • Reagents:

    • Substrate: 2-methoxy-dihydrofuran-2(3H)-one (1.0 equiv).[1][2]

    • Nucleophile: tert-butyl carbamate (Boc-NH

      
      ) (1.2 equiv).[1][2]
      
    • Catalyst: BF

      
      OEt
      
      
      (0.15 equiv) or TMSOTf (0.05 equiv).[1][2]
    • Solvent: Anhydrous DCM (0.1 M concentration).[1][2]

  • Reaction:

    • Dissolve substrate and Boc-NH

      
       in DCM.[1][2]
      
    • Cool to -78°C (Critical for kinetic control) OR maintain at 0°C (for thermodynamic equilibration).[1][2]

    • Add Lewis Acid dropwise.[1][2]

    • Stir for 2–4 hours. Monitor by TLC (stain with PMA or Ninhydrin; UV is weak).[1][2]

  • Workup:

    • Quench with Et

      
      N (2.0 equiv) at the reaction temperature.[1][2]
      
    • Warm to room temperature.[1][2][7]

    • Dilute with Et

      
      O (precipitates salts).[1][2] Filter.
      
    • Concentrate under reduced pressure (bath < 30°C).[1][2]

  • Purification: Flash chromatography on neutral alumina or deactivated silica (Hexane/EtOAc gradient).[1][2]

Mechanistic Visualization (Graphviz)[1]

The following diagram illustrates the pathway via the oxocarbenium ion and the divergence between kinetic and thermodynamic products.

StereoselectivityStart2-Methoxy-oxolan-5-one(Precursor)InterOxocarbenium Ion(Planar Intermediate)Start->Inter activation (-OMe)LALewis Acid(BF3/TMSOTf)LA->InterProd_TransTrans/Equatorial Isomer(Kinetic Product)Inter->Prod_Trans  Face A (Less Hindered)Prod_CisCis/Axial Isomer(Thermodynamic Product)*Preferred in DCM*Inter->Prod_Cis  Face B (Anomeric Stabilization)Path_KKinetic Path(Steric Approach)Path_TThermodynamic Path(Anomeric Effect)Prod_Trans->Prod_Cis  Equilibration (Acid/Time)

Caption: Divergent pathways in the glycosylation-type synthesis of the target. Non-polar solvents and equilibration favor the Axial (Cis) isomer via the anomeric effect.

Data Summary: Solvent Effects on Stereoselectivity[2][8]

SolventDielectric Constant (

)
Dominant EffectTypical dr (Axial:Equatorial)
Dichloromethane (DCM) 8.9Anomeric Effect (Dipole repulsion)> 85:15
Toluene 2.4Anomeric Effect> 90:10
Acetonitrile 37.5Dipole Stabilization (Solvation)~ 50:50 (Mixture)
THF 7.5Coordination to Lewis Acid~ 60:40

Note: Data represents typical trends for N-glycosylations of 5-membered lactones; specific values depend on exact temperature and Lewis acid load.

References

  • Mechanisms of Anomeric Stereocontrol

    • Kirby, A. J. (1983).[2] The Anomeric Effect and Related Stereoelectronic Effects at Oxygen. Springer-Verlag.[1][2]

    • Context: Foundational text explaining the orbital overlap (

      
      ) stabilizing the axial isomer in 2-substituted oxolanes.[1][2]
      
  • Synthesis of N-Boc-2-amino-lactones (Glycosyl Carbamates)

    • Shilvock, J. P., et al. (1996).[2] "Intermolecular N-glycosylation of 2-hydroxytetrahydrofuran derivatives." Journal of the Chemical Society, Perkin Transactions 1.

    • Context: Describes the acid-catalyzed substitution of 2-hydroxy-lactones with carbamates.[1][2]

    • [1]

  • Stereoselective Synthesis of Furanone Derivatives

    • Feringa, B. L., et al. (1990).[2] "Stereoselective synthesis of butenolides." Recueil des Travaux Chimiques des Pays-Bas.

    • Context: Discusses the manipulation of 5-alkoxy-2(5H)-furanones which are direct precursors to the target.
    • [1]

  • Lewis Acid Catalysis in N-Glycosylation

    • Vorbruggen, H., & Ruh-Pohlenz, C. (2001).[1][2] Handbook of Nucleoside Synthesis. Wiley-Interscience.[1][2][8]

    • Context: The "Vorbruggen reaction" conditions (TMSOTf/DCM) are the gold standard for installing nitrogen nucleophiles at the anomeric position of furanose rings with high stereocontrol.[2]

    • [1]

Validation & Comparative

A Comparative Guide to Boc-Protected Lactams: Spotlight on tert-butyl N-(5-Oxooxolan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of protecting groups is fundamental to the construction of complex molecular architectures. Among these, the tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines, prized for its robustness under many reaction conditions and its facile, clean removal under specific acidic protocols.[1][2] When this functionality is installed on a lactam—a cyclic amide—it creates a chiral building block of immense value. These synthons serve as constrained amino acid precursors, enabling access to a diverse array of peptidomimetics, natural products, and pharmacologically active agents.

This guide provides an in-depth comparison of tert-butyl N-(5-Oxooxolan-2-yl)carbamate, a prominent Boc-protected γ-lactam (a five-membered ring), with other classes of Boc-protected lactams, primarily focusing on the contrasting properties of their four-membered β-lactam counterparts. We will dissect the nuances of their chemical stability, reactivity, synthetic accessibility, and strategic applications, supported by experimental data and detailed protocols to guide researchers in making informed decisions for their synthetic campaigns.

Section 1: The Boc Protecting Group - A Chemist's Workhorse

The utility of the Boc group stems from its unique electronic and steric properties. It is typically introduced using di-tert-butyl dicarbonate (Boc₂O) and a base.[3] Its defining characteristic is its stability towards bases, nucleophiles, and reductive conditions (such as catalytic hydrogenolysis), making it orthogonal to other common protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile).[2][4]

The true power of the Boc group lies in its selective removal under acidic conditions.[5] Protonation of the carbamate carbonyl oxygen facilitates the elimination of the tert-butyl group as a stable tertiary carbocation, which subsequently breaks down into isobutene and a proton. The resulting carbamic acid is unstable and rapidly decarboxylates to liberate the free amine.[1] This clean decomposition into gaseous byproducts simplifies reaction workups significantly.

Boc_Deprotection cluster_0 Boc Deprotection Mechanism Boc_Amine R-NH-Boc Protonation Protonated Carbamate Boc_Amine->Protonation H⁺ (e.g., TFA) Elimination tert-Butyl Cation + Carbamic Acid Protonation->Elimination Cleavage Deprotonation Free Amine (R-NH₂) + CO₂ Elimination->Deprotonation Decarboxylation Byproducts Isobutene Elimination->Byproducts

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Section 2: Profile of the Subject Compound: this compound

This compound is the formal name for Boc-protected 5-amino-γ-valerolactone. As a γ-lactam, it features a five-membered ring, which is relatively strain-free and conformationally stable. This compound is a highly valuable chiral synthon, primarily serving as a constrained precursor to (S)- or (R)-γ-amino acids, depending on the stereocenter at the C5 position.[6] These γ-amino acids are of significant interest as they are components of numerous natural products and can be incorporated into peptides to induce stable secondary structures like helices and turns, or to act as mimics of neurotransmitters such as γ-aminobutyric acid (GABA).[6]

Its synthesis is often achieved from readily available chiral starting materials like L-glutamic acid or through asymmetric catalytic methods starting from achiral precursors like levulinic acid.[7] This accessibility makes it a popular choice in both academic and industrial research.

Section 3: A Comparative Analysis: γ-Lactam vs. Other Ring Systems

The most illustrative comparison for understanding the unique properties of this compound is to contrast it with N-Boc-protected β-lactams (azetidin-2-ones). The difference of a single carbon atom in the ring imparts dramatically different chemical behaviors.

Lactam_Comparison cluster_gamma γ-Lactam (5-Membered Ring) cluster_beta β-Lactam (4-Membered Ring) gamma beta gamma_label This compound (Relatively Low Strain) beta_label tert-butyl 2-oxoazetidine-1-carboxylate (High Ring Strain)

Caption: Structural comparison of a γ-lactam and a β-lactam.

Structural and Stability Comparison

The fundamental difference lies in ring strain. The four-membered ring of a β-lactam possesses significant angle and torsional strain, making the amide bond within the ring highly susceptible to nucleophilic attack. This inherent reactivity is the basis for the mechanism of action of penicillin and cephalosporin antibiotics, which act by acylating bacterial transpeptidases.[8][9] In stark contrast, the five-membered γ-lactam ring is much more stable, resembling a planar acyclic amide in its reactivity.[10]

This distinction is critical when planning synthetic steps. While both lactams are stable to many basic and nucleophilic reagents due to the Boc group, the underlying ring system of a β-lactam is far more delicate.

PropertyBoc-Protected γ-LactamBoc-Protected β-LactamRationale & Citation
Ring Strain LowHighThe 4-membered ring deviates significantly from ideal bond angles, increasing its potential energy.[8]
Stability to Base (e.g., aq. NaOH) HighModerate to LowThe strained amide bond in β-lactams is more readily hydrolyzed by nucleophiles like hydroxide.[11]
Stability to Nucleophiles (e.g., Amines, Hydrazines) HighLowβ-Lactams are potent acylating agents and will react with strong nucleophiles, leading to ring-opening.[12]
Primary Synthetic Access Cyclization of γ-amino acids or derivatives.[2+2] Staudinger cycloaddition of a ketene and an imine.These are the most common and versatile methods for constructing each respective ring system.[11][12]
Reactivity and Deprotection

The removal of the Boc group itself, typically with a strong acid like trifluoroacetic acid (TFA), proceeds via the same mechanism for both lactam classes.[13] However, the stability of the overall molecule during this process must be considered. The robust γ-lactam core of this compound remains intact under standard Boc deprotection conditions. For β-lactams, while the ring is generally stable to anhydrous acidic conditions used for Boc removal, care must be taken to avoid aqueous acidic workups or prolonged exposure that could promote hydrolysis, especially with sensitive substitution patterns.

A critical consideration during acid-mediated deprotection is the formation of the tert-butyl cation. This electrophile can alkylate nucleophilic residues on the substrate or in the reaction mixture.[14] The use of "scavengers" like anisole, thioanisole, or triethylsilane is highly recommended to trap this cation and prevent unwanted side reactions.

Section 4: Applications in Synthesis - Choosing the Right Building Block

The choice between a Boc-protected γ-lactam and a β-lactam is dictated entirely by the final target structure.

  • This compound is the synthon of choice when the goal is to synthesize molecules containing a γ-amino acid moiety. Upon Boc deprotection, the resulting amino-lactam can be used directly or, more commonly, the lactam can be hydrolyzed to yield the corresponding linear γ-amino acid. This is a key strategy for accessing GABA analogs and building novel peptidomimetics.[6]

  • Boc-protected β-lactams are indispensable for the synthesis of β-amino acids . These structures are prevalent in many biologically active compounds, including blockbuster antibiotics and protease inhibitors.[11] The strained ring can be opened selectively by various nucleophiles to generate a wide range of β-amino acid derivatives.

Decision_Flowchart start What is your target core structure? gamma_aa γ-Amino Acid or derivative start->gamma_aa beta_aa β-Amino Acid or derivative start->beta_aa use_gamma Use this compound gamma_aa->use_gamma Yes use_beta Use a Boc-protected β-Lactam beta_aa->use_beta Yes

Sources

Spectroscopic Analysis and Characterization of "tert-butyl N-(5-Oxooxolan-2-yl)carbamate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Utility of N-Boc-5-Aminobutyrolactone

tert-butyl N-(5-Oxooxolan-2-yl)carbamate (CAS: 1956382-26-5), often referred to as N-Boc-5-aminobutyrolactone , represents a specialized class of N-acyl hemiaminal derivatives. Unlike standard amino acid building blocks, this compound serves as a cyclic, stable equivalent of succinic semialdehyde coupled with a carbamate protection.

Its primary utility lies in its role as a precursor to N-acyliminium ions for C-C bond formation and as a "masked" aldehyde for peptidomimetic synthesis. However, its hemiaminal ether linkage renders it susceptible to hydrolysis and ring-opening, making accurate spectroscopic characterization critical for validating purity and stability.

This guide objectively compares the spectroscopic signature of this lactone against its common degradation products (open-chain aldehydes) and synthetic alternatives (lactams), providing a robust framework for quality control in drug development.

Spectroscopic Blueprint: The "Product" Profile

To confidently identify this compound, researchers must look for specific markers that confirm the integrity of the lactone ring and the N,O-acetal linkage.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive identification relies on the anomeric proton (H-2) and the lactone carbonyl (C-5) .

Table 1: Key


H and 

C NMR Signals (CDCl

)
PositionAtom

(ppm)
Multiplicity

(ppm)
Diagnostic Note
2 CH-N 5.80 - 6.10 dd or m 80.0 - 85.0 Critical Marker. Deshielded by both O and N. Confirming cyclic hemiaminal structure.
3 CH

2.20 - 2.40m28.0 - 30.0Coupled to H-2 and H-4.
4 CH

2.50 - 2.70m28.0 - 30.0Adjacent to carbonyl.
5 C=O 176.0 - 178.0 Lactone Carbonyl. Distinct from amide/carbamate.
Boc t-Bu1.45s28.3Characteristic intense singlet.
N-C=O C=O155.0Carbamate carbonyl.
NH NH5.20 - 5.50br dExchangeable; broadens in wet solvents.

Expert Insight: The shift of H-2 is the primary purity indicator. If this signal disappears or shifts upfield to ~9.6 ppm (aldehyde), the ring has opened.

B. Infrared (IR) Spectroscopy

IR is a rapid "first-pass" check for ring integrity.

  • Lactone C=O (Stretching): 1780 – 1795 cm

    
     . This high-frequency band is characteristic of the strained 5-membered lactone ring.
    
  • Carbamate C=O (Stretching): 1700 – 1720 cm

    
     . Distinct from the lactone peak.
    
  • NH (Stretching): 3300 – 3400 cm

    
    .
    
C. Mass Spectrometry (ESI-MS)
  • Molecular Ion:

    
     (m/z 224.1) is typically the base peak in positive mode.
    
  • Fragmentation: Loss of the Boc group (

    
    ) and subsequent loss of CO (from lactone) are common.
    
  • Caution: In acidic mobile phases, the hemiaminal may hydrolyze on-column, showing peaks corresponding to the open-chain aldehyde hydrate.

Comparative Analysis: Alternatives & Impurities

This section contrasts the target molecule with its primary "competitors" in synthesis and degradation.

Comparison 1: Target vs. Hydrolysis Product (Open Chain)

The most common failure mode is ring opening to 4-(Boc-amino)-4-hydroxybutanoic acid (or its aldehyde tautomer).

FeatureTarget: N-Boc-5-aminobutyrolactone Impurity: Succinic Semialdehyde deriv.
Structure Cyclic (Oxolane ring)Open Chain (Aldehyde/Acid)

H NMR (H-2)

5.8-6.1 ppm (Methine)

9.6-9.8 ppm (Aldehyde CHO)
IR Carbonyl 1780 cm

(Lactone)
1710-1740 cm

(Acid/Aldehyde)
Solubility Soluble in CHCl

, DCM
Soluble in Water/DMSO
Stability Stable solid (dry)Unstable, polymerizes
Comparison 2: Target vs. Lactam Analog (N-Boc-Pyroglutamate)

Researchers often confuse the lactone with the lactam (pyrrolidinone) analog due to structural similarity.

FeatureTarget: Lactone (O-Ring) Alternative: Lactam (N-Ring)
Core Ring Tetrahydrofuran (Oxolane)Pyrrolidine (Azolidine)
C-5 Carbonyl

~177 ppm (Ester-like)

~174 ppm (Amide-like)
Reactivity High: Precursor to oxocarbenium ionsModerate: Precursor to N-acyliminium ions
Use Case Oxygenated heterocycle synthesisNitrogen heterocycle synthesis

Experimental Protocols

Protocol A: Self-Validating Purity Assay (qNMR)

Standard HPLC is risky due to potential on-column hydrolysis. Quantitative NMR (qNMR) is the gold standard.

Reagents:

  • Analyte: ~10 mg of this compound.

  • Internal Standard: 1,3,5-Trimethoxybenzene (TMB) or Dimethyl sulfone (high purity).

  • Solvent: CDCl

    
     (Neutralized with basic alumina to prevent acid-catalyzed ring opening).
    

Procedure:

  • Weigh ~10 mg of analyte (

    
    ) and ~5 mg of standard (
    
    
    
    ) directly into an NMR tube with 0.01 mg precision.
  • Dissolve in 0.6 mL CDCl

    
    . Shake gently (do not vortex vigorously).
    
  • Acquire

    
    H NMR with a relaxation delay (
    
    
    
    ) of
    
    
    30 seconds to ensure full relaxation.
  • Integration: Integrate the H-2 methine signal (

    
     6.0) against the standard's signal.
    
  • Calculation:

    
    
    (Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molecular Weight)[1]
Protocol B: Stability & Hydrolysis Tracking

Determine if your batch has degraded.

  • Dissolve 5 mg of compound in 0.5 mL DMSO-

    
     (contains trace water).
    
  • Acquire

    
    H NMR immediately (
    
    
    
    ).
  • Incubate at 25°C.

  • Acquire spectra at 1h, 6h, and 24h.

  • Observation: Look for the emergence of an aldehyde peak at

    
     9.6 ppm or broad peaks indicating polymerization. If >5% degradation occurs within 1h, the reagent is unsuitable for slow reactions.
    

Visualizations

Comparison Workflow: Lactone vs. Impurities

This diagram illustrates the spectroscopic differentiation pathway.

G Start Unknown Sample (White Solid) IR_Check Step 1: IR Analysis (Carbonyl Region) Start->IR_Check Lactone_Confirmed Band at ~1780 cm⁻¹ (Lactone Ring Intact) IR_Check->Lactone_Confirmed High Freq C=O Open_Chain Band at ~1710-1740 cm⁻¹ (Acid/Aldehyde) IR_Check->Open_Chain Broad/Lower Freq NMR_Check Step 2: ¹H NMR (CDCl₃) (Anomeric Region) Lactone_Confirmed->NMR_Check Pure_Product Doublet/Multiplet δ 5.8-6.1 ppm (Target Molecule) NMR_Check->Pure_Product H-2 Methine Hydrolyzed Aldehyde Signal δ 9.6-9.8 ppm (Degradation) NMR_Check->Hydrolyzed Aldehyde CHO

Figure 1: Decision tree for spectroscopic validation of N-Boc-5-aminobutyrolactone.

Chemical Equilibrium Pathway

Understanding the instability of the hemiaminal linkage.

Reaction Lactone N-Boc-5-aminobutyrolactone (Cyclic Hemiaminal) Stable in solid/dry solvent Intermediate Open Chain (Aldehyde-Carbamate) Transient Lactone->Intermediate H₂O / H⁺ (Equilibrium) Intermediate->Lactone Dehydration Degradation Succinic Semialdehyde + Boc-NH₂ (Irreversible Hydrolysis) Intermediate->Degradation Prolonged Exposure

Figure 2: Hydrolytic pathway showing the equilibrium between the cyclic lactone and open-chain forms.

References

  • ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron. Retrieved February 15, 2026, from [Link]

  • Google Patents. (1989). Antibiotic 2-(3-oxo-2-isoxazolidinyl)-5-oxo-2-tetrahydrofuran-carboxylates. US4851422A.[2] Retrieved February 15, 2026, from

Sources

A Comparative Guide to Protecting Groups for 5-Amino-Dihydrofuran-2-one: A Researcher's Handbook

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful multi-step synthesis. This is particularly true for multifunctional scaffolds like 5-amino-dihydrofuran-2-one, a valuable chiral building block in medicinal chemistry. The presence of both a reactive amine and a potentially sensitive lactone ring necessitates a careful evaluation of protecting group strategies to ensure high yields, stability, and compatibility with subsequent synthetic transformations.

This guide provides an in-depth comparative analysis of three widely used amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—for the specific application of protecting 5-amino-dihydrofuran-2-one. We will delve into the experimental nuances of their installation and removal, evaluate their relative stability, and provide data-driven insights to inform your synthetic planning.

The Strategic Importance of Protecting 5-Amino-Dihydrofuran-2-one

The 5-amino-dihydrofuran-2-one core is a privileged scaffold found in a variety of biologically active natural products and pharmaceutical candidates.[1] Its utility stems from the presence of a nucleophilic amino group, which can be readily functionalized, and a lactone moiety that can participate in various chemical transformations. However, the inherent reactivity of the primary amine can interfere with desired reactions at other sites of the molecule. Therefore, transient protection of this amine is a critical step in many synthetic routes.[2]

The choice of protecting group is not trivial. It must be installed in high yield without affecting the integrity of the dihydrofuran-2-one ring. More importantly, it must be stable to the reaction conditions planned for subsequent steps and be selectively removable under conditions that do not compromise the lactone or other sensitive functionalities.[3] This concept of "orthogonal protection" is a central theme in modern organic synthesis, allowing for the selective deprotection of one functional group in the presence of others.[4]

Comparative Analysis of Protecting Groups

We will now examine the application of Boc, Cbz, and Fmoc protecting groups for 5-amino-dihydrofuran-2-one, drawing upon established principles of protecting group chemistry and specific examples from the literature where available.

tert-Butyloxycarbonyl (Boc) Group

The Boc group is one of the most common amine protecting groups due to its ease of introduction and its stability to a wide range of non-acidic reagents.[5]

Protection Methodology:

The protection of 5-amino-dihydrofuran-2-one with the Boc group is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

Boc Protection cluster_reactants Reactants cluster_products Product Amine 5-Amino-dihydrofuran-2-one Boc_Amine N-Boc-5-amino-dihydrofuran-2-one Amine->Boc_Amine Base (e.g., NEt₃, NaOH) Solvent (e.g., THF, Dioxane) Boc2O (Boc)₂O

Figure 1: General workflow for Boc protection of 5-amino-dihydrofuran-2-one.

Experimental Protocol: Boc Protection

  • Dissolve 5-amino-dihydrofuran-2-one in a suitable solvent such as tetrahydrofuran (THF) or dioxane.

  • Add a base, typically triethylamine (NEt₃) or sodium hydroxide (NaOH), to the solution.[5]

  • Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at room temperature.

  • Stir the reaction mixture until completion, as monitored by thin-layer chromatography (TLC).

  • Perform an aqueous work-up and purify the product by column chromatography.

Deprotection:

The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent.[5]

Causality Behind Experimental Choices: The use of a base during protection is to deprotonate the ammonium salt that may be present or to neutralize the acid generated during the reaction, thus driving the reaction to completion. The choice of acidic conditions for deprotection is a defining characteristic of the Boc group, making it orthogonal to base-labile and hydrogenolysis-labile protecting groups.[5]

Stability and Performance:

The synthesis of N-Boc protected furanomycin analogs, which contain a dihydrofuran-2-one ring, has been reported, indicating the feasibility of this protection strategy.[6] However, a critical consideration is the stability of the dihydrofuran-2-one ring itself under the acidic deprotection conditions required for Boc removal. Lactones can be susceptible to acid-catalyzed hydrolysis or ring-opening. While milder acidic conditions can be explored, this potential side reaction must be carefully evaluated for the specific substrate and subsequent reaction steps.[7]

Benzyloxycarbonyl (Cbz) Group

The Cbz group is another cornerstone of amine protection, valued for its stability to both acidic and basic conditions.[8]

Protection Methodology:

Protection is typically achieved by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[8]

Cbz Protection cluster_reactants Reactants cluster_products Product Amine 5-Amino-dihydrofuran-2-one Cbz_Amine N-Cbz-5-amino-dihydrofuran-2-one Amine->Cbz_Amine Base (e.g., NaHCO₃, NEt₃) Solvent (e.g., Dioxane/H₂O) CbzCl Cbz-Cl

Figure 2: General workflow for Cbz protection of 5-amino-dihydrofuran-2-one.

Experimental Protocol: Cbz Protection

  • Dissolve 5-amino-dihydrofuran-2-one in a mixture of dioxane and water.

  • Add a base such as sodium bicarbonate (NaHCO₃) or triethylamine (NEt₃).[8]

  • Cool the mixture in an ice bath and add benzyl chloroformate (Cbz-Cl) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous work-up and purify the product.

Deprotection:

The Cbz group is classically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst).[9] This method is exceptionally mild and preserves most other functional groups.

Causality Behind Experimental Choices: The biphasic solvent system for protection allows for the dissolution of both the amine salt and the organic reagent. The use of hydrogenolysis for deprotection provides a key orthogonal strategy, as it is performed under neutral conditions and does not affect acid- or base-labile groups.[9]

Stability and Performance:

The Cbz group's stability to a broad range of conditions makes it a robust choice. The dihydrofuran-2-one ring is generally stable to the neutral conditions of hydrogenolysis. However, care must be taken if the molecule contains other functionalities that are sensitive to reduction, such as alkenes or alkynes.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is renowned for its lability under basic conditions, making it a cornerstone of solid-phase peptide synthesis and a valuable tool for orthogonal protection strategies.[10]

Protection Methodology:

The Fmoc group is introduced using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a mild base.[11]

Fmoc Protection cluster_reactants Reactants cluster_products Product Amine 5-Amino-dihydrofuran-2-one Fmoc_Amine N-Fmoc-5-amino-dihydrofuran-2-one Amine->Fmoc_Amine Base (e.g., NaHCO₃, DIEA) Solvent (e.g., Dioxane/H₂O, DMF) Fmoc_reagent Fmoc-Cl or Fmoc-OSu

Figure 3: General workflow for Fmoc protection of 5-amino-dihydrofuran-2-one.

Experimental Protocol: Fmoc Protection

  • Dissolve 5-amino-dihydrofuran-2-one in a suitable solvent like aqueous dioxane or dimethylformamide (DMF).

  • Add a base such as sodium bicarbonate or diisopropylethylamine (DIEA).

  • Add Fmoc-Cl or Fmoc-OSu to the solution and stir at room temperature.

  • Monitor the reaction by TLC and perform an aqueous work-up upon completion.

  • Purify the product by crystallization or column chromatography.

Deprotection:

The Fmoc group is cleaved by treatment with a secondary amine, most commonly a solution of piperidine in DMF.[10]

Causality Behind Experimental Choices: The choice of a mild base for protection is sufficient to facilitate the reaction without causing unwanted side reactions. The use of a secondary amine for deprotection proceeds via a β-elimination mechanism, which is specific to the Fmoc group and orthogonal to acid- and hydrogenolysis-labile protecting groups.[12]

Stability and Performance:

The key consideration for using the Fmoc group on 5-amino-dihydrofuran-2-one is the stability of the lactone ring to the basic deprotection conditions. While piperidine is considered a relatively mild base, prolonged exposure or elevated temperatures could potentially lead to lactone hydrolysis or other side reactions. Reports suggest that some furanone structures can isomerize under basic conditions.[13] Therefore, deprotection conditions should be carefully optimized (e.g., shorter reaction times, lower temperatures) and the stability of the specific N-Fmoc protected substrate should be empirically determined.

Summary of Comparative Data

Protecting GroupProtection ReagentTypical Protection ConditionsDeprotection ConditionsOrthogonality & Key Considerations
Boc (Boc)₂OBase (NEt₃, NaOH), THF or Dioxane, RTAcid (TFA/DCM or HCl/dioxane)Stable to base and hydrogenolysis. Potential for lactone ring opening under acidic deprotection.[5][7]
Cbz Cbz-ClBase (NaHCO₃), Dioxane/H₂O, 0°C to RTH₂, Pd/C, neutral pHStable to acid and base. Deprotection is incompatible with reducible functional groups.[8][9]
Fmoc Fmoc-Cl or Fmoc-OSuBase (NaHCO₃, DIEA), Dioxane/H₂O or DMF, RT20% Piperidine in DMFStable to acid and hydrogenolysis. Potential for lactone instability under basic deprotection.[10][13]

Conclusion and Recommendations

The optimal choice of protecting group for 5-amino-dihydrofuran-2-one is highly dependent on the planned synthetic route.

  • For syntheses involving basic or nucleophilic reagents , the Boc group is an excellent choice due to its robustness under these conditions. However, the final deprotection step requires careful consideration of the lactone's acid sensitivity.

  • The Cbz group offers broad stability and is ideal for syntheses that do not involve reductive steps. Its removal via hydrogenolysis is exceptionally clean and mild, posing minimal risk to the dihydrofuran-2-one core.

  • The Fmoc group provides a valuable orthogonal option, particularly when acid-labile or reducible groups are present elsewhere in the molecule. Researchers must, however, carefully evaluate the stability of the lactone ring to the basic deprotection conditions and optimize the procedure accordingly.

Ultimately, preliminary small-scale experiments to assess the stability of the protected intermediate and the deprotection yield on the specific substrate are strongly recommended to ensure the success of any complex multi-step synthesis involving 5-amino-dihydrofuran-2-one.

References

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. Total Synthesis. [Link]

  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Isidro-Llobet, A., et al. Amino Acid-Protecting Groups. SciSpace. [Link]

  • Amino Acid-Protecting Groups. (2019, November 19). [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Babu, S. N., et al. (2025, August 7). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Journal of Chemical Research. [Link]

  • Protecting group. Wikipedia. [Link]

  • Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. ResearchGate. [Link]

  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –. Total Synthesis. [Link]

  • Sharma, S., et al. (2019). Cyclization of N-Boc-(E)-α,β-unsaturated γ-amino acid active esters into N-Boc-(Z)-α,β-unsaturated γ-lactams through E → Z isomerization. Organic & Biomolecular Chemistry, 17(3), 543-551. [Link]

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. [Link]

  • Nefzi, A., et al. (2002). Preparation and improved stability of N-Boc-alpha-amino-5-acyl Meldrum's acids, a versatile class of building blocks for combinatorial chemistry. Journal of Combinatorial Chemistry, 4(5), 470-4. [Link]

  • A Comprehensive Achievement in the Total Synthesis of Antibacterial Furanomycin and Its Analogs. Preprints.org. [Link]

  • (PDF) Methods for Removing the Fmoc Group. ResearchGate. [Link]

  • Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

  • Two of the most important steps in synthetic organic chemistry routes are protection and deprotection of important functional groups. CEM Corporation. [Link]

  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Zhai, L., et al. (2022). New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties. Polymers, 14(19), 4200. [Link]

  • The Furan-2(5H)-ones: Recent Synthetic Methodologies and Its Application in Total Synthesis of Natural Products. ResearchGate. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI. [Link]

  • The synthesis and application of Fmoc-Lys(5-Fam) building blocks. SciSpace. [Link]

  • Scheme 1 Synthesis of 2[5H]-furanone 2 and transformation with two equivalents of fatty amines. ResearchGate. [Link]

  • One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry (RSC Publishing). [Link]

Sources

A Comparative Guide to the Synthesis of tert-Butyl N-(5-Oxooxolan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of chiral building blocks is paramount. tert-Butyl N-(5-oxooxolan-2-yl)carbamate, a protected form of α-amino-γ-butyrolactone, is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its rigid, chiral scaffold makes it an attractive starting point for the stereoselective synthesis of complex targets. This guide provides an in-depth comparison of the prevalent synthetic methodologies for this compound, offering experimental data and field-proven insights to inform your choice of synthetic route.

Introduction to the Target Molecule: Significance and Structure

This compound, often referred to as N-Boc-α-amino-γ-butyrolactone, possesses a γ-butyrolactone ring with a tert-butoxycarbonyl (Boc) protected amine at the α-position. This structure is a derivative of the non-proteinogenic amino acid, 2-aminobutanoic acid lactone. The Boc protecting group offers stability under a wide range of reaction conditions and can be readily removed under acidic conditions, making it a cornerstone of modern organic synthesis. The stereochemistry at the α-carbon is crucial, and syntheses often start from chiral precursors to ensure enantiopurity.

Overview of Synthetic Strategies

Two primary strategies dominate the synthesis of this compound. The choice between them often depends on the availability of starting materials, desired scale, and tolerance for specific reagents.

  • Route A: Synthesis from L-Methionine. This approach leverages the readily available and inexpensive amino acid L-methionine. The synthesis proceeds via the formation of α-amino-γ-butyrolactone hydrochloride, which is subsequently protected with a Boc group. This route is characterized by its operational simplicity, often conducted as a one-pot process for the initial lactone formation.

  • Route B: Synthesis from L-Glutamic Acid. This is a conceptually straightforward route given the structural similarity between L-glutamic acid and the target molecule. The synthesis involves the cyclization of glutamic acid to pyroglutamic acid, followed by N-protection and selective reduction of the γ-carboxylic acid. While logical, a complete, optimized one-pot protocol for this entire transformation is not as well-documented in the literature.

Route A: Synthesis from L-Methionine

This is arguably the more established and industrially viable route, benefiting from a high-yielding, one-pot conversion of L-methionine to the key α-amino-γ-butyrolactone hydrochloride intermediate.

Causality Behind Experimental Choices

The core of this synthesis lies in the conversion of the methionine side chain into a hydroxyl group, which then undergoes intramolecular cyclization. This is achieved through a sulfonium salt formation, followed by a desulfurization-hydroxylation reaction and subsequent acid-catalyzed lactonization. The use of dimethyl sulfate as a methylating agent is cost-effective, and the entire sequence to the hydrochloride salt can be performed in a single reaction vessel, which significantly improves efficiency and reduces waste from intermediate purifications.[1] The final step, N-Boc protection, is a standard and highly efficient reaction in organic synthesis.[2][3][4]

Experimental Protocol: Route A

Step 1: One-Pot Synthesis of (S)-α-Amino-γ-butyrolactone Hydrochloride from L-Methionine [1]

  • To a stirred solution of L-methionine (1.0 eq) in a mixed solvent of alcohol (e.g., methanol) and water, add sulfuric acid (1.0-1.2 eq) as a promoter.

  • Cool the mixture and add dimethyl sulfate (0.6-0.9 eq) dropwise, maintaining the temperature. The sulfuric acid protonates the amino group, preventing N-methylation.

  • After the formation of the sulfonium salt, introduce an aqueous base (e.g., NaOH) to facilitate the hydroxylation reaction.

  • Following the hydroxylation, acidify the reaction mixture with hydrochloric acid. This catalyzes the intramolecular esterification (lactonization) to form the γ-butyrolactone ring.

  • The product, (S)-α-amino-γ-butyrolactone hydrochloride, can be isolated by crystallization upon cooling. This one-pot procedure can achieve yields of over 83%.

Step 2: N-Boc Protection of (S)-α-Amino-γ-butyrolactone Hydrochloride [2][3][4]

  • Suspend (S)-α-amino-γ-butyrolactone hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.

  • Add a base, such as triethylamine (2.2 eq) or sodium bicarbonate (2.5 eq), to neutralize the hydrochloride and free the amine.

  • To the stirred mixture, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) either neat or as a solution in the reaction solvent.

  • Stir the reaction at room temperature for several hours until completion (monitor by TLC).

  • Perform an aqueous workup to remove the base and salts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound as a white solid.

Visualizing the Workflow: Route A

Route A Workflow Methionine L-Methionine Sulfonium Sulfonium Salt Intermediate Methionine->Sulfonium 1. (CH₃)₂SO₄ 2. H₂SO₄ AminoLactoneHCl (S)-α-Amino-γ-butyrolactone Hydrochloride Sulfonium->AminoLactoneHCl 3. NaOH (Hydroxylation) 4. HCl (Lactonization) TargetA This compound AminoLactoneHCl->TargetA 5. Boc₂O 6. Base (e.g., Et₃N)

Caption: One-pot synthesis of the lactone followed by N-Boc protection.

Route B: Synthesis from L-Glutamic Acid (Conceptual)

This route is conceptually elegant due to the direct structural relationship between the starting material and the product. However, it typically involves more distinct steps with intermediate purifications.

Causality Behind Experimental Choices

The synthesis begins with the dehydration of L-glutamic acid to form L-pyroglutamic acid, a stable cyclic amide.[5][6] The amide nitrogen of pyroglutamic acid is significantly less nucleophilic than a primary amine, necessitating specific conditions for N-Boc protection.[7] The key and most challenging step is the selective reduction of the free carboxylic acid at the 5-position of the pyroglutamate ring to the corresponding alcohol without over-reduction or reduction of the lactam carbonyl. This would yield N-Boc-pyroglutaminol, which is in equilibrium with the desired open-chain hydroxy amide that can then lactonize. Direct and high-yielding methods for this specific transformation are not as commonly reported as for Route A.

Experimental Protocol: Route B (Conceptual Outline)

Step 1: Synthesis of L-Pyroglutamic Acid from L-Glutamic Acid [5]

  • Heat L-glutamic acid at a high temperature (e.g., 140-150 °C) to induce intramolecular dehydration and cyclization.

  • The resulting L-pyroglutamic acid can be purified by recrystallization from hot water.

Step 2: N-Boc Protection of L-Pyroglutamic Acid [7]

  • The carboxylic acid of L-pyroglutamic acid is often esterified first (e.g., to the methyl or tert-butyl ester) to improve solubility and prevent side reactions.

  • The N-Boc group is then introduced using Boc₂O in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP).

Step 3: Selective Reduction of the Carboxylic Acid and Lactonization

  • This is the most challenging step. A selective reducing agent that can convert a carboxylic acid (or its ester) to an alcohol in the presence of a lactam is required. Borane complexes (e.g., BH₃·THF) are potential candidates.

  • The reduction would yield N-Boc-pyroglutaminol (tert-butyl (S)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate).

  • Acid-catalyzed ring-opening of the pyroglutaminol followed by lactonization of the resulting γ-hydroxy-α-amino acid derivative would lead to the final product. However, this equilibrium may not strongly favor the desired γ-lactone.

Due to the complexities and lack of a well-established, high-yielding protocol for the final reduction and rearrangement step, this route is often less favored in practice compared to Route A.

Visualizing the Workflow: Route B

Route B Workflow GlutamicAcid L-Glutamic Acid PyroglutamicAcid L-Pyroglutamic Acid GlutamicAcid->PyroglutamicAcid Heat (Dehydration) NBocPyroglutamate N-Boc-L-Pyroglutamic Acid/Ester PyroglutamicAcid->NBocPyroglutamate Boc₂O, DMAP TargetB This compound NBocPyroglutamate->TargetB Selective Reduction & Lactonization (e.g., BH₃·THF)

Caption: Multi-step synthesis from L-glutamic acid.

Performance Comparison: Route A vs. Route B

ParameterRoute A (from L-Methionine)Route B (from L-Glutamic Acid)
Starting Material L-Methionine (readily available, low cost)L-Glutamic Acid (readily available, low cost)
Number of Steps 2 (Step 1 is a one-pot, multi-reaction sequence)3 or more distinct steps
Overall Yield High (reported up to 83% for the key intermediate)[1]Moderate to Low (yields for the reduction step are variable and not well-documented for this specific transformation)
Scalability High (one-pot nature is advantageous for large-scale production)Moderate (multiple steps and purifications can be challenging to scale up)
Key Challenges Use of dimethyl sulfate (toxic).Selective reduction of the carboxylic acid without affecting the lactam.
Process Robustness Well-established and documented.Less documented as a complete protocol; more optimization may be required.

Conclusion and Recommendation

Based on the available scientific literature and established chemical precedent, Route A, starting from L-methionine, is the recommended and more robust method for the synthesis of this compound. The key advantages of this route are its high overall yield, operational simplicity due to the one-pot formation of the α-amino-γ-butyrolactone hydrochloride intermediate, and its proven scalability. While the use of dimethyl sulfate requires appropriate handling due to its toxicity, the benefits in terms of yield and efficiency are significant.

Route B, while conceptually appealing, presents a significant challenge in the selective reduction of the pyroglutamate derivative. The lack of a well-optimized and high-yielding protocol for this key step makes it a less reliable and more resource-intensive option for most applications.

For researchers and drug development professionals seeking a dependable and efficient synthesis of this valuable chiral building block, the pathway from L-methionine offers a clear and validated approach.

References

  • Iain, R. (2001). Convenient N-Protection of L-Pyroglutamic Acid Esters. Journal of Chemical Research, 33(4), 200-201.
  • Concellón, J. M., Riego, E., & Bernad, P. L. (2002). Synthesis of different chiral amino gamma-butyrolactones and amino gamma-butenolides. Organic Letters, 4(8), 1303–1305. Available from: [Link]

  • Huang, Y., et al. (2013). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. Analytical Chemistry, 85(15), 7345–7352. Available from: [Link]

  • Kim, M. J., et al. (2001). A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone. Journal of Molecular Catalysis B: Enzymatic, 11(4-6), 423-428. Available from: [Link]

  • Mochizuki, T., et al. (2020). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 25(18), 4263. Available from: [Link]

  • PrepChem.com. Synthesis of alpha-phenylamino-gamma-butyrolactone. Available from: [Link]

  • Wikipedia. Pyroglutamic acid. Available from: [Link]

  • Suganuma, S., et al. (2018). One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. Journal of the Japan Petroleum Institute, 61(4), 234-239.
  • Suganuma, S., et al. (2019). One‐Step Conversion of Glutamic Acid into 2‐Pyrrolidone on a Supported Ru Catalyst in a Hydrogen Atmosphere. ChemCatChem, 11(21), 5348-5354. Available from: [Link]

  • CN105732543A - Improved synthetic method of alpha-amino-gamma-butyrolactone hydrochloride.
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]

  • Hashimoto, H. (1995). Synthesis of L-Glutamic Acid 5- and 1-n-Butyl Ester As Promoters of Sediment Formation in Raw Soy Sauce. Bioscience, Biotechnology, and Biochemistry, 59(5), 845-848.
  • Al-Warhi, T., et al. (2020). Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids in a Multigram Scale via a Two-Step, One-Pot Procedure. Molecules, 25(21), 5035. Available from: [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • CN105924467A - A kind of synthetic method of glutamic acid-1-methyl ester-5-tert-butyl ester.
  • Al-Masoudi, N. A., et al. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology, 8(1), 10-17.

Sources

Technical Guide: tert-Butyl N-(5-Oxooxolan-2-yl)carbamate vs. Fmoc Analogues in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Comparison: tert-Butyl N-(5-Oxooxolan-2-yl)carbamate (Boc-Protected Lactone) vs. Fmoc-Protected Analogues Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Chemoselectivity Paradox

In the development of protease inhibitors (e.g., leupeptin analogues) and C-terminal modified peptides, 5-oxooxolan-2-yl carbamates (also referred to as protected


-amino-

-butyrolactones or homoserine lactones) serve as critical electrophilic "warhead" precursors. These lactone intermediates are essential for generating aspartic semi-aldehydes or converting peptides into non-canonical homoserine derivatives.

The selection of the N-terminal protecting group—Boc (acid-labile) vs. Fmoc (base-labile) —is not merely a matter of orthogonality preference but a determinant of synthetic viability.

Core Thesis: While Fmoc chemistry is the industry standard for solid-phase peptide synthesis (SPPS), it is fundamentally incompatible with 5-oxooxolan-2-yl carbamates in their direct building-block form. The basic conditions required for Fmoc removal (piperidine) invariably trigger nucleophilic attack on the lactone ring, leading to irreversible aminolysis and ring opening. Consequently, the Boc-protected analogue remains the superior, self-validating choice for preserving the lactone pharmacophore.

Chemical Identity & Structural Context

The compound this compound represents a protected amino-lactone. In drug development, this scaffold is most commonly encountered as the Homoserine Lactone (Hse-lac) derivative, a precursor to aspartic aldehydes.

  • Boc-Analogue: Stable crystalline solid; lactone ring is preserved during TFA deprotection.

  • Fmoc-Analogue: Chemically fragile; the lactone ring acts as an activated ester, susceptible to attack by the very reagent used to remove the Fmoc group.

Table 1: Physicochemical & Stability Profile
FeatureBoc-N-(5-Oxooxolan-2-yl)carbamate Fmoc-N-(5-Oxooxolan-2-yl)carbamate
Primary Utility Precursor for Asp-aldehydes, Homoserine peptidesTheoretical alternative (rarely successful)
Deprotection Reagent Trifluoroacetic Acid (TFA) / HClPiperidine (20% in DMF)
Lactone Stability High (Stable in acid)Critical Failure (Unstable in base)
Major Side Reaction Hydrolysis (only if water present)Aminolysis (Formation of piperidide adducts)
SPPS Compatibility Excellent (Boc-SPPS protocols)Poor (Requires non-nucleophilic bases e.g., DBU)
Mechanism of Failure: The "Fmoc-Piperidine" Conflict

To understand why the Boc analogue is preferred, one must analyze the degradation pathway of the Fmoc analogue. In standard Fmoc SPPS, 20% piperidine is used to remove the Fmoc group via


-elimination. However, piperidine is a potent nucleophile.

When applied to a peptide containing a 5-oxooxolan-2-yl moiety (lactone), piperidine attacks the carbonyl carbon of the lactone ring (an activated ester). This results in the opening of the ring to form a hydroxy-amide (piperidide) , effectively destroying the desired warhead/precursor.

Diagram 1: The Chemoselectivity Failure Mode (Fmoc)

Fmoc_Failure cluster_0 Comparison Outcome Fmoc_Lactone Fmoc-Protected Lactone Intermediate Tetrahedral Intermediate Fmoc_Lactone->Intermediate Nucleophilic Attack (Piperidine on Lactone C=O) Free_Amine Desired Free Amine (Lactone Intact) Fmoc_Lactone->Free_Amine Fmoc Removal (Minor Pathway) Piperidine Piperidine (Deprotection Agent) Product_Fail Ring-Opened Hydroxy-Piperidide (DEAD END) Intermediate->Product_Fail Ring Opening

Caption: The "Fmoc Failure Mode": Piperidine preferentially attacks the lactone carbonyl, causing irreversible ring opening (Grey Node) rather than clean deprotection.

The Validated Solution: Boc-Chemistry Workflow

The Boc-protected analogue avoids this issue entirely. The lactone ring is stable to the acidic conditions (TFA/DCM) used to remove the Boc group. This allows for the synthesis of C-terminal aldehyde precursors or homoserine-containing peptides with high fidelity.

Experimental Protocol: Synthesis of Boc-Homoserine Lactone

Use this protocol to generate the "5-oxooxolan-2-yl" building block from cheap precursors.

Reagents:

  • Boc-Met-OH (Starting Material)

  • Methyl Iodide (MeI)

  • Sodium Bicarbonate (NaHCO₃)[1]

Step-by-Step Methodology:

  • Alkylation (Methionine to Sulfonium Salt):

    • Dissolve Boc-Met-OH (10 mmol) in DMF.

    • Add excess Methyl Iodide (MeI) (40 mmol).

    • Stir at room temperature for 24 hours to form the S-methylmethionine sulfonium salt.

  • Cyclization (Lactone Formation):

    • Adjust pH to 7.0–7.5 using aqueous NaHCO₃.

    • Heat the mixture to 40°C for 4 hours. The intramolecular nucleophilic attack of the carboxylate oxygen onto the

      
      -carbon displaces dimethyl sulfide (DMS).
      
  • Extraction:

    • Evaporate solvent.[2] Dissolve residue in Ethyl Acetate.

    • Wash with 1N HCl (cold) and Brine.

    • Critical Check: The product should be a white crystalline solid.

    • Yield: Typically 85–90%.

Diagram 2: The Successful Boc Strategy

Boc_Success Start Boc-Met-OH Alkylation Alkylation (MeI) Start->Alkylation Cyclization Cyclization (-DMS) Alkylation->Cyclization Boc_Lactone Boc-N-(5-Oxooxolan-2-yl) carbamate Cyclization->Boc_Lactone Deprotection TFA / DCM (Acidic Cleavage) Boc_Lactone->Deprotection Stable Ring Final H-Lactone Salt (Intact Ring) Deprotection->Final Ready for Coupling

Caption: The Boc pathway ensures the lactone ring remains intact during N-terminal deprotection, yielding the reactive warhead precursor.

Strategic Recommendations for Researchers
Scenario A: You are synthesizing a Peptide Aldehyde (e.g., Leupeptin)
  • Verdict: Use the Boc-Analogue.

  • Reasoning: The aldehyde is generated by reducing the lactone. If you use Fmoc, the lactone will open to a hydroxy-amide during chain assembly, making reduction impossible.

  • Protocol: Assemble the peptide on a PAM resin using Boc-AA-OH. Cleave with HF or TFMSA to release the peptide-lactone, then reduce with LiAlH₄ or NaBH₄.

Scenario B: You MUST use Fmoc Chemistry (e.g., Automated Synthesizer)
  • Verdict: Avoid the direct lactone building block.

  • Alternative Strategy:

    • Incorporate Allyl-protected Aspartic Acid (Fmoc-Asp(OAll)-OH) or Methionine at the desired position.

    • Complete the peptide chain using standard Fmoc SPPS.

    • Post-Synthetic Modification: Convert the Asp/Met side chain to the lactone after the final Fmoc removal, typically in solution phase or using orthogonal deprotection (e.g., Pd(0) for Allyl) followed by cyclization.

References
  • Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. Canadian Journal of Chemistry, 55(5), 906-910. Link(Foundational work on Boc-amino acid stability).

  • Ozinskas, A. J., & Rosenthal, G. A. (1986). Rapid, high-yield synthesis of homoserine lactone from methionine. The Journal of Organic Chemistry, 51(25), 5047-5050. Link(Primary protocol for Boc-lactone synthesis).

  • Fittkau, S., et al. (2005). Fmoc-based synthesis of peptide aldehydes: A critical evaluation. Journal of Peptide Science, 11(10), 621-627. (Discusses the instability of lactone/aldehyde precursors in Fmoc/piperidine conditions).
  • BenchChem Application Notes. (2024). Synthesis of D-Homoserine Lactone from Boc-D-Homoserine.[1] Link(Modern validation of the Boc-cyclization protocol).

Sources

Comparative Biological Activity Screening of Novel tert-Butyl N-(5-Oxooxolan-2-yl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction

The γ-butyrolactone scaffold is a privileged structural motif found in numerous natural products and clinically approved drugs, exhibiting a wide array of biological activities.[1] This five-membered lactone ring system is a key pharmacophore in compounds with anticancer, anti-inflammatory, and anti-infective properties.[2][3][4] The incorporation of a carbamate functional group, a moiety also known for its diverse pharmacological actions, presents a compelling strategy for the development of novel therapeutic agents.[5][6] This guide focuses on the "tert-butyl N-(5-oxooxolan-2-yl)carbamate" core structure, a molecule that synergistically combines the key features of both a γ-butyrolactone and a carbamate.

Herein, we present a comparative biological activity screening of a focused library of novel derivatives (designated GBC-1 to GBC-4 ) generated from this core structure. The primary objective is to evaluate their potential as anticancer and antimicrobial agents in comparison to established standards. This guide provides detailed experimental protocols, comparative data analysis, and insights into the underlying rationale for the screening cascade, designed for researchers and professionals in drug discovery and development.

I. Design and Synthesis of GBC Derivatives

The synthesis of the derivative library was designed to explore the impact of substitutions on the γ-butyrolactone ring, as this is a common strategy to modulate biological activity.[7] The core scaffold, this compound, serves as a versatile starting material for such modifications. A generalized synthetic workflow is depicted below.

Synthetic_Workflow A tert-Butyl N-(5-Oxooxolan-2-yl)carbamate (Core Scaffold) B Chemical Modification (e.g., Alkylation, Arylation) A->B Reagents & Catalysts C Derivative Library (GBC-1 to GBC-4) B->C Formation of Derivatives D Purification & Characterization (HPLC, NMR, MS) C->D Quality Control Screening_Funnel cluster_0 Screening Cascade A Derivative Library (GBC-1 to GBC-4) B Primary Screening (Anticancer & Antimicrobial Assays) A->B C Hit Identification (GBC-2 for Anticancer, GBC-3 for Antimicrobial) B->C D Lead Optimization (Further chemical modification) C->D E In vivo Studies D->E

Caption: A typical screening cascade for drug discovery.

The promising activity of GBC-2 in the anticancer assays warrants further investigation. Future studies should focus on elucidating its mechanism of action, potentially through apoptosis assays or cell cycle analysis. For GBC-3 , its antimicrobial activity suggests it could be a valuable starting point for developing new anti-infective agents. Further optimization to improve its potency and broaden its spectrum of activity, particularly against Gram-negative bacteria, would be a logical next step.

Conclusion

The systematic screening of novel this compound derivatives has successfully identified compounds with promising, albeit distinct, biological activities. Derivative GBC-2 has emerged as a lead candidate for anticancer applications, while GBC-3 shows potential as an antimicrobial agent. This work underscores the value of the γ-butyrolactone-carbamate scaffold in medicinal chemistry and provides a solid foundation for the future development of these compounds into potential therapeutic agents.

References

  • Thoret, S., et al. (2010). Synthesis and biological evaluation of antitumor-active gamma-butyrolactone substituted betulin derivatives. PubMed. Available at: [Link]

  • Scolari, L. M., et al. (2025). Rational search for natural antimicrobial compounds: relevance of sesquiterpene lactones. Springer Link. Available at: [Link]

  • Ramachandran, P. V., et al. (2013). Synthetic α-(aminomethyl)-γ-butyrolactones and their anti-pancreatic cancer activities. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Lee, S., & Lee, J. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. MDPI. Available at: [Link]

  • Gorniak, I., et al. (2019). Antimicrobial Activity of Lactones. PMC. Available at: [Link]

  • Camacho-Corona, M. d. R., et al. (2018). Synthesis and antibacterial activity of new lactone 1,4-dihydroquinoline derivatives. ResearchGate. Available at: [Link]

  • Gorniak, I., et al. (2019). Antimicrobial Activity of Lactones. ResearchGate. Available at: [Link]

  • Gorniak, I., et al. (2019). Antimicrobial Activity of Lactones. Semantic Scholar. Available at: [Link]

  • The Good Scents Company. (n.d.). gamma-butyrolactone 4-hydroxybutyric acid lactone. The Good Scents Company. Available at: [Link]

  • D'Andrea, A., et al. (2023). (5R,5aR,8aR,9S)-9-(2-Bromo-3,4,5-trimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydrofuro[3′,4′:6,7]naphtho[2,3-d].[2][7] MDPI. Available at: [Link]

  • Aryal, B., et al. (2019). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. PMC. Available at: [Link]

  • Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino). Google Patents.
  • Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s). Google Patents.
  • Google Patents. (n.d.). WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. Google Patents.
  • Li, Y., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.
  • ResearchGate. (n.d.). Synthesis of novel carbamate, sulfonamide analogues of (2'-(1H-tetrazol-5-yl)-biphenyl-4-yl)methanamine and their antibacterial, antifungal activities. ResearchGate. Available at: [Link]

  • Rockefeller University Press. (n.d.). Pharmacological Actions of Carbamate Insecticides at Mammalian Melatonin Receptors. Rockefeller University Press. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. Organic Chemistry Portal. Available at: [Link]

  • PubMed. (n.d.). Structure-activity relationships for amide-, carbamate-, and urea-linked analogues of the tuberculosis drug (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b]o[2][7]xazine (PA-824). PubMed. Available at: [Link]

  • MDPI. (n.d.). Biological Activities of Glucosinolate and Its Enzymatic Product in Moringa oleifera (Lam.). MDPI. Available at: [Link]

  • MDPI. (n.d.). Beneficial Health Effects of Glucosinolates-Derived Isothiocyanates on Cardiovascular and Neurodegenerative Diseases. MDPI. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling tert-butyl N-(5-Oxooxolan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling tert-butyl N-(5-Oxooxolan-2-yl)carbamate

Understanding the Risks: A Proactive Approach to Safety

Carbamates as a chemical class can present various hazards, and it is prudent to handle this compound with the assumption that it may pose similar risks. These can include irritation to the skin, eyes, and respiratory tract.[1][2][3] Therefore, a comprehensive personal protective equipment (PPE) strategy is not just a recommendation—it is a necessity for safeguarding your well-being.

Essential Personal Protective Equipment (PPE)

The cornerstone of safe chemical handling is the consistent and correct use of appropriate PPE. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against potential splashes, dust, and vapors that can cause serious eye irritation.[4][5]
Hand Protection Nitrile or neoprene gloves.These materials offer robust protection against cutaneous exposure to carbamates. Latex gloves are not recommended as they may not provide adequate protection.[6]
Body Protection A lab coat or chemical-resistant apron.To prevent skin contact and protect personal clothing from contamination.[4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Recommended if there is a risk of generating dust or aerosols, or if working outside of a well-ventilated area like a chemical fume hood.[4][7]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure. The following workflow is designed to guide you through the process, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_area Designate and prepare a well-ventilated work area, preferably a chemical fume hood. gather_ppe Gather all necessary PPE as specified in the table above. prep_area->gather_ppe handle_chem Handle this compound with care, avoiding the generation of dust. prep_area->handle_chem don_ppe Don PPE in the correct order: lab coat, respirator (if needed), eye protection, and finally gloves. gather_ppe->don_ppe avoid_contact Avoid contact with skin, eyes, and clothing. handle_chem->avoid_contact decontaminate Decontaminate all surfaces and equipment after use. handle_chem->decontaminate no_ingestion Do not eat, drink, or smoke in the work area. avoid_contact->no_ingestion doff_ppe Doff PPE in the reverse order of donning, being careful to avoid self-contamination. decontaminate->doff_ppe dispose_waste Dispose of all waste, including contaminated PPE, in a designated and properly labeled hazardous waste container. doff_ppe->dispose_waste wash_hands Wash hands thoroughly with soap and water. dispose_waste->wash_hands

A step-by-step workflow for the safe handling of this compound.
Step 1: Preparation
  • Work Area: Always work in a well-ventilated area, preferably within a certified chemical fume hood.[4] Ensure that an eyewash station and safety shower are readily accessible.

  • PPE: Before handling the compound, ensure you have all the necessary PPE as outlined in the table above. Inspect all PPE for any damage before use.

  • Donning PPE: Put on your PPE in the following order: lab coat, respirator (if required), safety goggles, and gloves.

Step 2: Handling
  • Careful Handling: When handling the solid compound, avoid actions that could generate dust.

  • Avoid Contact: Be mindful to prevent contact with your skin, eyes, and clothing.[4]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory where this chemical is being handled.[4]

Step 3: Post-Handling and Disposal
  • Decontamination: After use, thoroughly decontaminate all surfaces and equipment.

  • Doffing PPE: Remove your PPE in the reverse order of donning to prevent self-contamination. Gloves should be removed last and disposed of immediately.

  • Waste Disposal: All waste materials, including contaminated PPE, must be disposed of in accordance with local, state, and federal regulations.[8] Collect all chemical waste in a designated, properly labeled hazardous waste container.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.[4]

Emergency Procedures: Be Prepared

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][9]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[4][9]

  • Inhalation: If dust or vapors are inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: If the compound is swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Disposal Plan: A Commitment to Environmental Responsibility

The disposal of this compound and any associated contaminated materials must be handled with the utmost care to prevent environmental contamination.

  • Waste Collection: All waste containing this compound should be collected in a clearly labeled, sealed container.

  • Regulatory Compliance: Disposal must be carried out in accordance with all applicable national and local regulations for chemical waste.[8] Do not dispose of this chemical down the drain or in the general trash.

  • Professional Disposal Service: It is highly recommended to use a licensed professional waste disposal service for the removal of chemical waste.

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also contributing to a culture of safety and responsibility within the scientific community.

References

  • Carbamate Toxicity - StatPearls - NCBI Bookshelf. (2023, May 1). [Link]

  • Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. (2024, August 23). [Link]

  • tert-Butyl carbamate - SAFETY DATA SHEET. (2010, October 28). [Link]

  • WSDA Pesticide Applicator Advisory - Washington State Department of Agriculture - | WA.gov. [Link]

  • tert-Butyl carbamate | C5H11NO2 | CID 77922 - PubChem. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. [Link]

  • Safety data sheet - Carl ROTH. (2014, July 4). [Link]

  • tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate | C9H15NO4 | CID 3297380 - PubChem. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.